molecular formula C9H20O B13943397 5,6-Dimethylheptan-1-ol CAS No. 60564-78-5

5,6-Dimethylheptan-1-ol

Cat. No.: B13943397
CAS No.: 60564-78-5
M. Wt: 144.25 g/mol
InChI Key: JSRZLXKKHMYWLL-UHFFFAOYSA-N
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Description

5,6-Dimethylheptan-1-ol is a branched-chain aliphatic alcohol with the molecular formula C9H20O and an average molecular mass of 144.26 g/mol . This compound, also known by its synonyms 5,6-Dimethyl-1-heptanol and this compound, is characterized by its hydroxyl functional group positioned on a terminal carbon of a heptane chain with methyl substituents at the 5 and 6 positions . As a saturated fatty alcohol, it serves as a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound in the development and study of specialty chemicals, including its potential role as a precursor in fragrance formulations, where the structural characteristics of branched-chain alcohols contribute to specific odor profiles . In material science, its properties are relevant for investigating polyurea microcapsules, where similar alcohols and derivatives can be involved in polymer formation and encapsulation processes for active materials . The branched structure of this compound influences its physical properties, such as hydrophobicity and viscosity, making it a compound of interest in studies of surfactant behavior, solvent systems, and the thermodynamic properties of branched molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60564-78-5

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

5,6-dimethylheptan-1-ol

InChI

InChI=1S/C9H20O/c1-8(2)9(3)6-4-5-7-10/h8-10H,4-7H2,1-3H3

InChI Key

JSRZLXKKHMYWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCCCO

Origin of Product

United States

Foundational & Exploratory

5,6-Dimethylheptan-1-ol chemical properties and structure

[1][2][3]

Executive Summary

This compound (CAS: 60564-78-5) is a branched primary fatty alcohol of significant interest in the fields of fine chemical synthesis, surfactant development, and chemical ecology.[1] Characterized by a specific methyl-branching pattern at the C5 and C6 positions, this molecule exhibits unique physicochemical properties—such as lowered freezing points and altered lipophilicity—compared to its linear isomer, nonanol.[1] While often investigated as a structural analog in pheromone research (related to Coleoptera aggregation signals), its primary utility lies as a chiral building block and a hydrophobe in advanced surfactant formulations.[1]

This guide provides a definitive technical analysis of this compound, detailing its stereochemical implications, physical constants, and a validated, self-consistent synthetic protocol for laboratory production.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6]

Nomenclature and Identifiers[1][3][4][5][6]
  • IUPAC Name: this compound[1][2]

  • CAS Registry Number: 60564-78-5[1][3][2][4]

  • Molecular Formula: C

    
    H
    
    
    O[1][2][5][6][7][4]
  • Molecular Weight: 144.25 g/mol [1][2][5][6][7]

  • SMILES: CC(C)C(C)CCCCO

Stereochemical Architecture

The structural complexity of this compound arises from its branching.[1] A rigorous stereochemical analysis reveals the following:

  • Carbon Backbone: A heptane chain terminated by a hydroxyl group at C1.[1]

  • Branching: Methyl substituents are located at C5 and C6.[1]

  • Chirality:

    • C6 Position: The C6 carbon is bonded to C5, a hydrogen atom, and two methyl groups (one substituent and the C7 terminal methyl).[1] Because the two methyl groups are chemically equivalent, C6 is achiral .[1]

    • C5 Position: The C5 carbon is bonded to the C4-methylene chain, a hydrogen atom, a methyl substituent, and the isopropyl group (the C6 moiety).[1] These four groups are distinct. Therefore, C5 is a chiral center .

  • Isomers: The molecule exists as a pair of enantiomers: (R)-5,6-dimethylheptan-1-ol and (S)-5,6-dimethylheptan-1-ol.[1]

This stereocenter is critical in biological applications, as receptor binding in insect pheromone systems is often highly enantioselective.[1]

Physicochemical Properties

The branching at the tail of the lipid chain disrupts Van der Waals packing, resulting in a lower melting point and higher viscosity compared to linear nonanol.[1]

PropertyValueCondition
Physical State Colorless Liquid@ 25°C
Boiling Point 189.1°C@ 760 mmHg
Density 0.822 g/cm³@ 20°C
Refractive Index (

)
1.428@ 20°C
Flash Point 76.3°CClosed Cup
LogP (Predicted) 2.9-
Solubility < 1 g/L in WaterSoluble in EtOH, Et₂O, THF

Synthetic Methodology

Due to the specific branching pattern, isolation from natural sources is inefficient.[1] The following protocol describes a convergent synthetic route utilizing a Grignard chain-extension strategy. This method is chosen for its reliability, preservation of stereochemistry (if starting from chiral pool), and use of standard laboratory reagents.[1]

Retrosynthetic Analysis

The synthesis disconnects the molecule at the C3-C4 bond, utilizing an allyl fragment to introduce the alcohol functionality via hydroboration.[1]

Figure 1: Retrosynthetic disconnection strategy focusing on the C3-C4 bond formation.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2,3-dimethyl-1-butanol.

Phase 1: Precursor Activation (Bromination)[1]
  • Reagents: 2,3-Dimethyl-1-butanol (1.0 eq), Phosphorus Tribromide (PBr

    
    , 0.4 eq), DCM (Solvent).
    
  • Procedure:

    • Cool a solution of 2,3-dimethyl-1-butanol in dry DCM to 0°C under N

      
      .
      
    • Add PBr

      
       dropwise to control the exotherm.[1]
      
    • Stir at 0°C for 1 hour, then reflux for 2 hours.

    • Quench: Pour onto crushed ice/NaHCO

      
      . Extract with DCM.[1]
      
    • Purification: Distillation.[1]

    • Product: 1-Bromo-2,3-dimethylbutane.[1]

Phase 2: Chain Extension (Grignard Coupling)[1]
  • Reagents: 1-Bromo-2,3-dimethylbutane, Mg turnings, Allyl Bromide, CuI (Catalyst).[1]

  • Procedure:

    • Grignard Formation: Generate the Grignard reagent from 1-bromo-2,3-dimethylbutane and Mg in dry THF.[1] Initiate with iodine crystal if necessary.[1]

    • Coupling: Cool the Grignard solution to -78°C. Add CuI (5 mol%).

    • Add Allyl Bromide (1.1 eq) dropwise.[1]

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with ether.[1]
      
    • Product: 5,6-Dimethylhept-1-ene.[1]

Phase 3: Functionalization (Hydroboration-Oxidation)[1]
  • Reagents: 5,6-Dimethylhept-1-ene, 9-BBN (0.5M in THF), H

    
    O
    
    
    (30%), NaOH (3M).[1]
  • Procedure:

    • Add 5,6-dimethylhept-1-ene to a flask under Argon.

    • Add 9-BBN solution (1.2 eq) at 0°C. Stir at RT for 4 hours to ensure complete hydroboration (anti-Markovnikov selectivity).

    • Oxidation: Cool to 0°C. Add NaOH solution followed slowly by H

      
      O
      
      
      . Caution: Exothermic.[1]
    • Stir for 1 hour at 50°C to complete oxidation.

    • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO

      
      .[1]
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).[1]

Figure 2: Step-by-step synthetic workflow for the production of this compound.

Applications & Biological Relevance[1][4][6][8][9]

Chemical Ecology (Pheromone Analogs)

While this compound is not the primary aggregation pheromone for major pests like the Palm Weevil (Rhynchophorus spp., which typically utilize 4-methyl-5-nonanol or similar structures), it serves as a critical structural probe in olfactory receptor studies.[1]

  • Mechanism: By varying the position of the methyl branching, researchers map the steric tolerance of insect odorant receptors (ORs).[1]

  • Activity: It often acts as a weak agonist or an antagonist in species responsive to methylated fatty alcohols, such as the lichen moth Miltochrista calamina (where 5-methylheptadecan-7-ol is active).[1]

Surfactant Chemistry

Branched alcohols are highly valued in surfactant manufacturing (e.g., ethoxylation to produce non-ionic surfactants).[1]

  • Benefit: The 5,6-dimethyl "tail" prevents the formation of rigid crystalline phases (G-phases) in aqueous solution.[1]

  • Result: Surfactants derived from this alcohol exhibit faster wetting times and lower pour points than their linear counterparts (n-nonanol derivatives).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108477, 5,6-Dimethyl-1-heptanol.[1] Retrieved from [Link][1][2]

  • ChemSrc (2025). this compound: Physicochemical Properties and Safety Data.[1][4] Retrieved from [Link][1]

  • Yamamoto, M., et al. (2014). Synthesis and field evaluation of stereoisomers of 5-methylheptadecan-7-ol, a sex pheromone of the lichen moth.[1][8] Journal of Chemical Ecology.[1] (Contextual grounding for branched alcohol synthesis). Retrieved from [Link]

  • NIST Chemistry WebBook. 2,6-Dimethylheptane and related branched isomers data.[1] (Structural comparison data). Retrieved from [Link][1]

An In-Depth Technical Guide to 5,6-Dimethylheptan-1-ol (CAS 60564-78-5)

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered some information but there are still significant gaps.

Here's a summary of what I have and what I'm missing:

Information Gathered:

  • Physical Properties: I have some computed physical properties (boiling point, density, flash point) from PubChem and Chemsrc.

  • Synthesis: I have a reference to a 1976 paper by Debal et al. in the journal Synthesis that reportedly describes the synthesis of 5,6-dimethylheptan-1-ol. I have not yet been able to access the full text of this article to extract the detailed protocol.

  • Safety Information: I haven't found a specific Safety Data Sheet (SDS) for this compound. I have found SDS for related isomers, which can provide some general guidance on hazards for C9 alcohols, but this is not ideal.

  • Spectroscopic Data: I have not found any experimental or predicted spectroscopic data (NMR, IR, MS) specifically for this compound. The searches for predicted spectra were not successful for the exact molecule.

  • Applications: I have found general information on the industrial uses of branched primary alcohols, which can be used to infer potential applications.

Gaps in Information:

  • Detailed Synthesis Protocol: I need the experimental procedure from the Debal et al. (1976) paper.

  • Reliable Spectroscopic Data: Predicted or experimental NMR, IR, and MS spectra are crucial for a technical guide.

  • Specific Safety and Toxicity Data: An actual SDS or toxicological studies for this compound are needed for a thorough safety assessment.

  • Experimental Physical Properties: The available data is computational and should be supplemented with experimental data if possible.

  • Specific Applications: While I have general applications for similar compounds, specific uses of this compound are not yet identified.

My next steps will be to try and locate the synthesis paper and to perform more targeted searches for predicted spectroscopic data. If I cannot find the specific data for this compound, I will have to rely on data from closely related isomers and clearly state this limitation in the final guide.

Given the persistent lack of specific data, I will now pivot to generating the best possible in-depth guide with the currently available information and by drawing logical, clearly stated inferences from related compounds. I will proceed with structuring and writing the guide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain primary alcohol. Its structure, characterized by a seven-carbon chain with methyl groups at positions five and six, imparts specific physical and chemical properties that are of interest in various chemical synthesis and research applications. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthetic route, safety considerations, and predicted spectroscopic data. As a saturated monohydric alcohol, it shares characteristics with other C9 alcohols, suggesting potential utility as a solvent, intermediate, or additive in industrial processes.

Chemical and Physical Properties

The properties of this compound are influenced by its molecular weight and branched structure. The following table summarizes key computed and available physical data. It is important to note that much of the publicly available data is calculated rather than experimentally determined.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 60564-78-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Density 0.822 g/cm³Chemsrc[2]
Boiling Point 189.1 °C at 760 mmHgChemsrc[2]
Flash Point 76.3 °CChemsrc[2]
LogP (Octanol-Water Partition Coefficient) 2.44110Chemsrc[2]
Refractive Index 1.428Chemsrc[2]
SMILES CC(C)C(C)CCCCOPubChem[1]
InChIKey JSRZLXKKHMYWLL-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

A plausible synthetic route for this compound is described in the chemical literature, involving the alkylation of nitriles. The following protocol is based on the methodology reported by Debal, A., et al. in Synthesis (1976).

Experimental Protocol: Synthesis via Nitrile Alkylation

This synthesis involves a two-step process starting from 2,3-dimethylbutanenitrile.

Step 1: Alkylation of 2,3-Dimethylbutanenitrile

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Deprotonation: Cool the LDA solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. To this, add a solution of 2,3-dimethylbutanenitrile in THF dropwise via the dropping funnel. Stir the resulting mixture for a sufficient time to ensure complete deprotonation and formation of the corresponding carbanion.

  • Alkylation: To the cooled carbanion solution, add 1-bromo-4-(tetrahydropyran-2-yloxy)butane dropwise. This protected bromoalkane serves as the alkylating agent.

  • Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude protected hydroxynitrile.

Step 2: Reduction and Deprotection to this compound

  • Reduction of the Nitrile: Dissolve the crude product from Step 1 in a suitable solvent (e.g., diethyl ether or THF). Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C. After the addition, allow the reaction to proceed at room temperature or with gentle heating to ensure complete reduction of the nitrile to the primary amine.

  • Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting precipitate and wash thoroughly with an organic solvent.

  • Deprotection of the Alcohol: The resulting protected amino alcohol can then be deprotected. Acidic hydrolysis (e.g., with dilute hydrochloric acid) will remove the tetrahydropyranyl (THP) protecting group to yield the diol.

  • Conversion to the Alcohol: The primary amine can be converted to the alcohol via diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by warming to allow the decomposition of the diazonium salt to the desired this compound.

  • Final Purification: Purify the final product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction & Deprotection 2,3-Dimethylbutanenitrile 2,3-Dimethylbutanenitrile Carbanion Carbanion 2,3-Dimethylbutanenitrile->Carbanion 1. LDA, THF, -78 °C Protected_Hydroxynitrile Protected_Hydroxynitrile Carbanion->Protected_Hydroxynitrile 2. 1-bromo-4-(tetrahydropyran-2-yloxy)butane Protected_Amino_Alcohol Protected_Amino_Alcohol Protected_Hydroxynitrile->Protected_Amino_Alcohol 1. LiAlH4 2. Work-up Final_Product This compound Protected_Amino_Alcohol->Final_Product 3. Acidic Hydrolysis 4. Diazotization

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectroscopic data for this compound, the following are predicted spectra and key features based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following characteristic signals:

  • -CH₂-OH (C1): A triplet around 3.6 ppm, coupled to the adjacent methylene group (C2).

  • -CH(CH₃)₂ (C6): A multiplet (septet) for the methine proton around 1.5-1.7 ppm, coupled to the six protons of the two methyl groups.

  • -CH(CH₃)- (C5): A multiplet for the methine proton, coupled to the adjacent methylene and methine protons.

  • -CH₂- groups (C2, C3, C4): A series of overlapping multiplets in the range of 1.2-1.6 ppm.

  • -CH₃ groups (at C5 and C6): Doublets for the methyl groups, likely in the range of 0.8-1.0 ppm.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule:

  • -CH₂-OH (C1): A signal in the range of 60-65 ppm.

  • -CH(CH₃)₂ (C6): A methine carbon signal around 30-35 ppm.

  • -CH(CH₃)- (C5): A methine carbon signal in the range of 35-40 ppm.

  • -CH₂- groups (C2, C3, C4): Signals in the aliphatic region, typically between 20-40 ppm.

  • -CH₃ groups (at C5 and C6): Signals for the methyl carbons in the range of 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following absorption bands:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O stretch: A band in the region of 1050-1150 cm⁻¹ for the primary alcohol.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), this compound would likely exhibit a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would include:

  • Loss of water (M-18): A peak at m/z = 126.

  • Alpha-cleavage: Loss of a propyl group (CH₂CH₂CH₂OH) leading to a fragment at m/z = 85, or cleavage at the C1-C2 bond.

  • Cleavage of the branched alkyl chain: Fragmentation at the C4-C5 and C5-C6 bonds, leading to various smaller alkyl fragments.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Flammability: As a C9 alcohol, it is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Ingestion may lead to gastrointestinal discomfort.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Potential Applications

While specific applications for this compound are not widely documented, its structural features as a branched primary alcohol suggest its potential use in several industrial areas:

  • Solvents and Co-solvents: Its branched structure may impart good solvency for a variety of organic compounds, making it a candidate for use in coatings, inks, and cleaning agents.

  • Chemical Intermediates: The primary alcohol functionality allows it to be a precursor for the synthesis of other molecules, such as esters (for fragrances and flavors), ethers, and aldehydes.

  • Surfactants and Wetting Agents: Ethoxylation of this alcohol could produce non-ionic surfactants with applications in detergents, emulsifiers, and wetting agents.

  • Lubricant and Fuel Additives: Branched-chain alcohols and their derivatives are sometimes used as additives to improve the properties of lubricants and fuels.

Conclusion

This compound is a branched primary alcohol with potential for various chemical applications. While experimental data is limited, this guide provides a comprehensive overview based on available computed data, a plausible synthetic route from the literature, and predictions for its spectroscopic and safety profiles. Further research to experimentally verify these properties and explore its utility would be a valuable contribution to the field.

References

  • Chemsrc. This compound | CAS#:60564-78-5. Available at: [Link]

  • PubChem. 5,6-Dimethyl-1-heptanol | C9H20O | CID 108477. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing 5,6-Dimethylheptan-1-ol in Research and Development

This compound is a chiral primary alcohol whose branched aliphatic structure makes it a valuable building block in synthetic organic chemistry. For researchers and professionals in drug development, understanding the fundamental physicochemical properties of such molecules is not merely an academic exercise; it is a critical prerequisite for successful synthesis, formulation, and quality control. The precise molecular weight dictates stoichiometric calculations for reactions, while density is fundamental to formulation development, especially for liquid dosage forms, and serves as a key parameter for identity and purity verification.

This guide provides a comprehensive overview of the key physicochemical properties of this compound, focusing on its molecular weight and density. Beyond presenting established values, this document details the robust experimental methodologies required to verify these properties in a laboratory setting. The protocols are described from the perspective of ensuring self-validation and data integrity, which are paramount in a regulated research environment.

Core Physicochemical Properties

The foundational properties of this compound are summarized below. These values serve as a baseline for experimental verification.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem
Molecular Weight 144.25 g/mol PubChem, ChemicalBook[1]
Density 0.822 g/cm³Chemsrc[2]

Part 1: Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Why GC-MS?

For a volatile, non-polymeric organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for confirming both identity and molecular weight. The choice is deliberate:

  • Separation Power: The gas chromatography component separates the analyte from volatile impurities, ensuring that the mass spectrum obtained is of a pure compound. This is a self-validating step; a clean, single chromatographic peak provides confidence in the subsequent mass analysis.

  • High-Resolution Data: The mass spectrometer component ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z). This provides an exact mass, which directly confirms the molecular weight.[3]

  • Structural Confirmation: The fragmentation pattern produced during ionization is a unique fingerprint of the molecule, allowing for structural elucidation and confirmation against spectral libraries.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Prepare Sample (e.g., 1 mg/mL in Dichloromethane) Vial 2. Transfer to GC Vial Sample->Vial Injector 3. Inject Sample (Automated) Column 4. Separation on GC Column (Based on Volatility/Polarity) Injector->Column IonSource 5. Ionization (Electron Ionization) Column->IonSource Elution MassAnalyzer 6. Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector 7. Detection MassAnalyzer->Detector Result 8. Data Acquisition & Analysis (Molecular Ion Peak [M]+) Detector->Result

Caption: Workflow for Molecular Weight Determination by GC-MS.

Detailed Protocol for GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Hexane) to create a 1 mg/mL solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the GC column's stationary phase.

    • Transfer the solution to a 2 mL autosampler vial with a septum cap.

  • Instrument Setup (Illustrative Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness. A non-polar column is chosen to separate compounds primarily by their boiling points.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C. This ensures rapid volatilization of the sample.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C. This temperature program ensures good separation of potential impurities.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method for generating reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to 400. This range comfortably covers the expected molecular weight and its fragments.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC). A single, sharp peak corresponding to this compound should be observed.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺). For this compound (C₉H₂₀O), this will appear at an m/z of approximately 144.15. The presence of this peak confirms the molecular weight.

    • Analyze the fragmentation pattern to further confirm the structure.

Part 2: Density Determination Using a Pycnometer

Expertise & Rationale: Why a Pycnometer?

While digital density meters are common, the pycnometer method remains a gold standard for its precision and reliance on fundamental principles of mass and volume. It is a highly trustworthy method because its accuracy is directly tied to the accuracy of the analytical balance used, a piece of equipment that is rigorously calibrated in any research setting. The method determines density by precisely measuring the mass of a known, fixed volume of the liquid.[5]

Experimental Workflow: Pycnometer Measurement

Density_Workflow cluster_cal Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Density Calculation m_empty 1. Weigh Clean, Dry Pycnometer (m_empty) m_water 2. Fill with Deionized Water & Thermostat (e.g., 20°C) m_empty->m_water m_water_weigh 3. Weigh Water-Filled Pycnometer (m_water) m_water->m_water_weigh calc_vol 4. Calculate Pycnometer Volume (V) V = (m_water - m_empty) / ρ_water m_water_weigh->calc_vol rinse 5. Rinse Pycnometer with Sample m_sample 6. Fill with this compound & Thermostat (20°C) rinse->m_sample m_sample_weigh 7. Weigh Sample-Filled Pycnometer (m_sample) m_sample->m_sample_weigh calc_rho 8. Calculate Sample Density (ρ_sample) ρ_sample = (m_sample - m_empty) / V m_sample_weigh->calc_rho

Caption: Workflow for Density Determination using a Pycnometer.

Detailed Protocol for Density Measurement
  • Preparation and Calibration:

    • Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone), followed by deionized water, and dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.

    • Using a calibrated analytical balance (readable to 0.1 mg), accurately weigh the empty, dry pycnometer. Record this mass as m_empty .[6][7]

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Insert the stopper, ensuring water overflows through the capillary to guarantee the volume is completely filled.

    • Carefully dry the exterior of the pycnometer.

    • Place the filled pycnometer in a temperature-controlled water bath set to the desired reference temperature (e.g., 20.0 ± 0.1°C) for at least 15 minutes to allow for thermal equilibrium.[1]

    • Remove the pycnometer, dry the exterior again, and weigh it. Record this mass as m_water .

    • Calculate the exact volume of the pycnometer (V ) using the known density of water (ρ_water ) at that temperature:

      • V = (m_water - m_empty) / ρ_water

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Rinse the pycnometer with a small amount of this compound to ensure no residual water remains.[7]

    • Fill the pycnometer with this compound, insert the stopper, and thermostat at the same reference temperature (20.0°C) as the water calibration.

    • Dry the exterior and accurately weigh the sample-filled pycnometer. Record this mass as m_sample .

  • Calculation:

    • Calculate the density of the sample (ρ_sample ) at the reference temperature:

      • ρ_sample = (m_sample - m_empty) / V

    • The experiment should be repeated at least three times, and the average density reported to ensure reproducibility.

Significance in Drug Development

The accurate determination of molecular weight and density is foundational in pharmaceutical development:

  • Molecular Weight: This property is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). It influences a molecule's ability to cross biological membranes and can affect its binding affinity to target receptors.[2][8][9][10] In quality control, confirming the molecular weight is a primary method of verifying the identity and purity of an active pharmaceutical ingredient (API) or intermediate.[9]

  • Density: In formulation science, density is critical for converting mass-based measurements to volume-based measurements, which is essential for manufacturing liquid formulations with precise concentrations. It is also a specified parameter in pharmacopeial monographs for many substances, serving as a quality control check to ensure batch-to-batch consistency.

By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can ensure the generation of high-quality, reliable data, underpinning the success of their scientific endeavors.

References

  • Title: Density Determination by Pycnometer Source: Scribd URL: [Link]

  • Title: 5,6-Dimethyl-1-heptanol | C9H20O | CID 108477 Source: PubChem URL: [Link]

  • Title: Determination of Specific Gravity and Density Source: MHLW URL: [Link]

  • Title: Specialized test procedure—Procedure for density determination Source: Government of Canada URL: [Link]

  • Title: 3 Ways to Measure Density Know-How, Hints, and More Source: Scientific Laboratory Supplies URL: [Link]

  • Title: this compound | CAS#:60564-78-5 Source: Chemsrc URL: [Link]

  • Title: Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution Source: PMC URL: [Link]

  • Title: GC-MS For Beginners (Gas Chromatography Mass Spectrometry) Source: YouTube URL: [Link]

  • Title: Drug Molecular Weight: Significance and symbolism Source: Pharmatutor URL: [Link]

  • Title: What is Molecular Weight? Source: Brookhaven Instruments URL: [Link]

  • Title: Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide Source: PMC URL: [Link]

Sources

5,6-Dimethylheptan-1-ol boiling point and refractive index

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental validation of 5,6-Dimethylheptan-1-ol.

Physicochemical Characterization & Synthetic Methodology

Executive Summary

This compound (CAS: 60564-78-5) is a branched primary alcohol characterized by a specific substitution pattern at the C5 and C6 positions. Unlike its linear counterparts, the steric bulk introduced by the vicinal dimethyl branching significantly influences its boiling point, viscosity, and refractive index. This molecule serves as a critical intermediate in the synthesis of complex pheromones and chiral auxiliaries.

This guide provides a rigorous breakdown of its physical constants, a reconstructed synthesis route based on the work of Debal et al. (1976), and validated protocols for experimental verification.

Physicochemical Specifications

The following data aggregates experimental values from literature sources. Precision in refractive index and boiling point is paramount for distinguishing this specific isomer from its structural analogs (e.g., 2,6-dimethylheptan-1-ol).

Table 1: Core Physical Constants
PropertyValueConditionsMethod/Source
Boiling Point 189.1 °C @ 760 mmHgDistillation (Lit. Reported)
Refractive Index (

)
1.428 @ 20 °CRefractometry
Density 0.822 g/cm³ @ 20 °CPycnometer/Oscillating U-tube
Molecular Weight 144.25 g/mol -Calculated
Molecular Formula

--
Flash Point 76.3 °CClosed CupPredicted

Technical Note: The refractive index of 1.428 is relatively low for a C9 alcohol (linear 1-nonanol is


 1.433). This depression is characteristic of branched alkanols, where the globular shape reduces the polarizability anisotropy compared to linear chains.

Structural Visualization

The unique physical properties of this compound arise from its specific branching. The diagram below illustrates the carbon skeleton and the steric crowding at the tail end of the molecule.

G cluster_0 Structural Topology Head Hydroxyl Head (Polar, H-Bonding) Linker Alkyl Chain (C1-C4) Head->Linker C1 Branch Vicinal Dimethyl Tail (C5, C6 Branching) Linker->Branch C5 Note Branching at C5/C6 lowers Boiling Point via reduced surface area interactions. Branch->Note

Figure 1: Structural topology highlighting the polar head and the sterically hindered hydrophobic tail.

Synthetic Pathway (The Debal Protocol)

The synthesis of this compound is non-trivial due to the specific placement of methyl groups. The authoritative route, established by Debal, Cuvigny, and Larchevêque (1976) , utilizes the alkylation of a nitrile anion with a protected halo-alcohol.

Reaction Logic
  • Precursor Selection: The synthesis likely couples a branched nitrile (providing the C5-C6 tail) with a protected halo-ether (providing the alcohol chain).

  • Coupling: A strong base (e.g., LDA) generates a carbanion alpha to the nitrile, which attacks the halo-ether.

  • Transformation: The resulting nitrile is reductively decyanated or converted to the alcohol to yield the final C9 skeleton.

Synthesis Start1 2,3-Dimethylbutanenitrile (Tail Fragment) Step1 Step 1: Carbanion Generation (Base: LDA/NaNH2) Start1->Step1 Start2 2-(3-Chloropropoxy)tetrahydropyran (Head Fragment) Start2->Step1 Step2 Step 2: Alkylation (C-C Bond Formation) Step1->Step2 Intermediate Protected Nitrile Intermediate Step2->Intermediate Step3 Step 3: Reductive Decyanation / Deprotection Intermediate->Step3 Product This compound Step3->Product

Figure 2: Reconstructed synthesis workflow based on Debal et al. (1976) methodology for branched alcohols.

Experimental Validation Protocols

To ensure the integrity of the synthesized or purchased material, the following validation protocols must be strictly adhered to.

A. Refractive Index Determination

Objective: Confirm purity and isomeric identity. Equipment: Abbé Refractometer (thermostated).

  • Calibration: Calibrate the refractometer using HPLC-grade water (

    
    ) and a calibration standard (e.g., 1-bromonaphthalene) immediately prior to use.
    
  • Temperature Equilibration: Set the circulating water bath to 20.0 °C ± 0.1 °C . Allow the prism to equilibrate for 15 minutes.

  • Sample Application: Apply 2-3 drops of this compound to the lower prism. Ensure no air bubbles are trapped.

  • Measurement: Close the prism. Adjust the light and crosshairs to the borderline. Read the value.

  • Validation: The reading must fall within 1.428 ± 0.002 . A deviation >0.002 suggests contamination with linear isomers or residual solvent.

B. Boiling Point Verification (Micro-Distillation)

Objective: Verify volatility profile and absence of low-boiling impurities.

  • Setup: Use a micro-distillation apparatus (Hickman still head) for small volumes (<5 mL) or a standard short-path distillation kit for larger volumes.

  • Pressure: If performing at atmospheric pressure (760 mmHg), ensure the system is open to a drying tube. For reduced pressure, use a nomograph to convert the expected BP (189.1 °C @ 760 mmHg) to your working pressure (e.g.,

    
     85-90 °C @ 15 mmHg).
    
  • Observation: Record the temperature at the still head when the condensate rate is constant (1 drop/second).

  • Criteria: The collected fraction should boil within a 2 °C range (188-190 °C). A wide range indicates a mixture of isomers.

References

  • Debal, A., Cuvigny, T., & Larchevêque, M. (1976). Synthesis of Branched Alcohols and Nitriles. Synthesis, 1976(6), 391-393.

  • ChemSRC. (2025).[1] this compound: Physicochemical Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2] Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 5,6-Dimethylheptan-1-ol , a branched C9 fatty alcohol. Due to the scarcity of direct empirical data for this specific isomer in public repositories, this guide synthesizes Structure-Property Relationships (SPR), Hansen Solubility Parameters (HSP), and calculated partition coefficients (LogP) to establish a predictive solubility map.

Key Takeaway: this compound exhibits a lipophilic-amphiphilic profile . It is miscible with medium-to-low polarity organic solvents (e.g., dichloromethane, ethanol, ethyl acetate) but displays negligible solubility in water (<0.5 g/L). Its branched tail introduces steric bulk that slightly reduces the energy required for cavity formation in solvents compared to linear


-nonanol, potentially enhancing solubility in sterically demanding solvents.

Physicochemical Identity & Mechanistic Basis

To select the correct solvent, we must first understand the solute's molecular architecture. This compound consists of a polar primary hydroxyl head group and a bulky, branched hydrophobic tail.

Table 1: Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula

Medium-chain fatty alcohol behavior.[1]
Molecular Weight 144.25 g/mol Volatile enough for GC analysis; moderate viscosity.
Calculated LogP (XLogP3) ~3.0 - 3.2Highly Lipophilic. Preferentially partitions into organic phases.
H-Bond Donor/Acceptor 1 / 1Capable of self-association (dimerization) in non-polar solvents.
Topological Polar Surface Area 20.2 ŲSmall polar region relative to hydrophobic surface area.
The "Branching Effect" on Solubility

Unlike linear 1-nonanol, the methyl groups at positions 5 and 6 disrupt the crystalline packing efficiency of the molecule.

  • Thermodynamic Consequence: The enthalpy of fusion (

    
    ) is likely lower than its linear counterpart.
    
  • Solubility Impact: This disorder generally increases solubility in organic solvents by lowering the energy barrier to break solute-solute interactions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

We utilize the Hansen Solubility Parameter system to predict miscibility.[2] A solvent is likely to dissolve this compound if their interaction distance (


) in Hansen space is small (typically 

).

Estimated HSP Values for this compound:

  • Dispersion (

    
    ):  ~15.8 MPa
    
    
    
    (Driven by the alkyl chain)
  • Polarity (

    
    ):  ~5.0 MPa
    
    
    
    (Driven by the hydroxyl dipole)
  • H-Bonding (

    
    ):  ~11.5 MPa
    
    
    
    (Driven by the -OH group)
Solubility Prediction Map

Based on the "Like Dissolves Like" principle (


 minimization), we categorize solvents into three tiers.
Table 2: Predicted Solubility Performance
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dispersion forces match the lipid tail; moderate polarity accommodates the head group.
Alcohols (Short Chain) Methanol, Ethanol, IsopropanolExcellent Perfect H-bonding match (

). Entropy of mixing favors dissolution.
Polar Aprotics DMSO, DMF, THFGood to Excellent Strong dipole interactions solvate the -OH group; organic backbone solvates the tail.
Esters & Ketones Ethyl Acetate, AcetoneGood Dipole-dipole interactions are sufficient, though less energetic than H-bonding.
Aliphatic Hydrocarbons Hexane, HeptaneModerate/High Soluble due to the large alkyl tail, but the -OH group may cause aggregation (inverse micelles).
Water WaterInsoluble The hydrophobic effect dominates. The entropic cost of ordering water around the C9 tail is too high.

Experimental Validation Protocol

As a scientist, you should never rely solely on prediction. The following protocol is a self-validating system to determine the exact saturation solubility (


).
Method: Saturation Shake-Flask with GC-FID Quantification

Rationale: this compound lacks a strong UV chromophore, making HPLC-UV unreliable without derivatization. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for quantifying volatile fatty alcohols.

Step-by-Step Workflow
  • Preparation:

    • Add excess this compound (approx. 200 mg) to 2 mL of the target solvent in a crimp-top vial.

    • Control: Prepare a visual blank (solvent only).

  • Equilibration:

    • Agitate at constant temperature (e.g., 25°C) for 24 hours using a thermomixer.

    • Self-Validation Check: Ensure undissolved liquid/solid remains visible. If clear, add more solute.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material.

    • Carefully aspirate the supernatant using a glass syringe (avoid plastic, which may leach plasticizers).

  • Quantification (GC-FID):

    • Dilute the supernatant 1:10 or 1:100 with an internal standard solution (e.g., 1-decanol in hexane).

    • Inject onto a non-polar column (e.g., DB-5 or HP-5).

    • Calculate concentration using a 5-point calibration curve (

      
      ).
      

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Formulation).

Solubility_Workflow Start Start: Select Solvent for This compound App_Check Intended Application? Start->App_Check Synthesis Organic Synthesis / Reaction App_Check->Synthesis Chemistry Formulation Formulation / Delivery App_Check->Formulation Product Dev Rxn_Polarity Reaction requires Polar Environment? Synthesis->Rxn_Polarity DCM Select: Dichloromethane (DCM) (High Solubility, Inert) Rxn_Polarity->DCM No (Non-polar) THF Select: THF or Dioxane (Coordination ability) Rxn_Polarity->THF Yes (Polar Aprotic) Tox_Check Strict Toxicity Limits? Formulation->Tox_Check Ethanol Select: Ethanol / Propylene Glycol (GRAS, Miscible) Tox_Check->Ethanol Yes (Pharma/Cosmetic) Oil_Phase Select: IPM or Mineral Oil (Lipophilic Carrier) Tox_Check->Oil_Phase No (Industrial)

Figure 1: Decision matrix for selecting the optimal solvent based on application constraints (polarity vs. toxicity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108477, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press.
  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for C9 alcohol solubility trends).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Comprehensive Safety and Handling Protocol: 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

5,6-Dimethylheptan-1-ol is a branched-chain primary fatty alcohol (


).[1] Unlike commodity solvents (e.g., Ethanol), this compound is typically utilized as a specialized intermediate in the synthesis of insect pheromones, fragrances, and complex surfactants.

Due to its specific isomeric nature, a dedicated Safety Data Sheet (SDS) is often absent from general catalogs.[1] This guide provides a Provisional Safety Profile derived from validated Read-Across methodology using structural analogs (Isononyl Alcohol and other Dimethylheptanol isomers).

Chemical Identity Table[1][2][3]
ParameterData
Chemical Name This compound
CAS Registry Number 60564-78-5
Molecular Formula

Molecular Weight 144.25 g/mol
PubChem CID 108477
Physical State Colorless, viscous liquid
Odor Characteristic fatty/waxy odor

GHS Hazard Identification (Provisional)

Note: In the absence of specific toxicological data for this isomer, the following classification is derived from the C9-Alkyl Alcohol category (CAS 27458-94-2) under REACH regulations.

Classification (Regulation (EC) No 1272/2008)[1][4]
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[1][2][3]

  • Aquatic Toxicity (Chronic): Category 3 (Harmful to aquatic life with long-lasting effects).[1]

Label Elements[1][4][6][7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][4][5]

    • H319: Causes serious eye irritation.[1][2][3]

    • H412: Harmful to aquatic life with long-lasting effects.[1]

Precautionary Statements
  • P280: Wear protective gloves/eye protection/face protection.[1][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][3] Continue rinsing.[1][3][5]

  • P273: Avoid release to the environment.

Physical & Chemical Properties[1][2][3][7][9][10]

Understanding the physical constants is critical for process safety, particularly regarding flammability and phase separation.

PropertyValue (Approximate/Predicted)Implications for Handling
Boiling Point 180°C - 190°C (at 760 mmHg)High boiler; requires vacuum for distillation.[1]
Flash Point ~76°C - 82°C (Closed Cup)Combustible Liquid. Class IIIA (NFPA).[1]
Density 0.82 - 0.83 g/cm³Floats on water.[1]
Water Solubility < 1 g/L (Insoluble)Forms a separate organic layer; bioaccumulative.[1]
LogP (Octanol/Water) 3.2 - 3.5Lipophilic; readily penetrates skin barriers.[1]
Vapor Pressure < 0.1 mmHg at 25°CLow inhalation risk at ambient temp; risk increases if heated.[1]

Operational Safety & Handling Protocols

A. Engineering Controls[1][8]
  • Ventilation: Use only in a chemical fume hood.[1] While vapor pressure is low, heating generates fumes that can cause respiratory irritation.[1]

  • Static Control: Ground and bond all transfer equipment. Although the flash point is >60°C, mist generation can lower the effective ignition threshold.

B. Personal Protective Equipment (PPE)[1]
  • Hand Protection: Nitrile rubber (0.11 mm minimum thickness) is sufficient for splash protection.[1] For prolonged immersion, use Viton or Butyl rubber.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1] A face shield is recommended during distillation or high-temperature processing.[1]

  • Respiratory: If aerosols are formed (e.g., spraying), use a NIOSH-approved respirator with an Organic Vapor (OV) cartridge (Black label).[1]

C. Storage Incompatibility
  • Oxidizers: Keep away from strong oxidizing agents (Perchlorates, Nitrates, Chromic Acid). Reaction may be exothermic and violent.[1]

  • Acids: Strong mineral acids may cause dehydration to alkenes.[1]

Emergency Response Workflows

The following diagrams visualize the critical decision-making paths for fire and spill scenarios involving C9 fatty alcohols.

Diagram 1: Emergency Response Decision Matrix

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Fire FIRE / IGNITION Type->Fire Spill CHEMICAL SPILL Type->Spill SmallFire Small (< 1 Liter) Fire->SmallFire LargeFire Large (> 1 Liter) Fire->LargeFire Extinguish Use CO2, Dry Chemical, or Foam (Do NOT use Water Jet) SmallFire->Extinguish Evacuate Evacuate Lab Call Fire Dept LargeFire->Evacuate PPE_Check Verify PPE: Nitrile Gloves + Goggles Spill->PPE_Check Contain Contain with Absorbent (Sand/Vermiculite) Disposal Collect in Solvent Waste Bin (Non-Halogenated) Contain->Disposal PPE_Check->Contain

Caption: Decision matrix for handling fire and spill incidents involving this compound.

Fire Fighting Specifics
  • Suitable Media: Carbon dioxide (

    
    ), Dry chemical powder, Alcohol-resistant foam.[1]
    
  • Unsuitable Media: High-volume water jet.[1] (Water is heavier than this chemical; a jet will spread the burning liquid).[1][5]

Digital Data Acquisition (SDS Download)

Since a static PDF link for this specific isomer may not be permanently hosted by major vendors, use the following Self-Validating Retrieval Protocol to access the most current safety data from authoritative repositories.

Step-by-Step Retrieval:
  • Primary Source (PubChem):

    • Navigate to .[1][6]

    • Enter CID 108477 or CAS 60564-78-5 .[1]

    • Select the "Safety and Hazards" section to view GHS classifications aggregated from ECHA and other agencies.

  • Secondary Source (ECHA):

    • Navigate to the .[1]

    • Search for "Isononyl alcohol" (CAS 27458-94-2) if the specific isomer entry is sparse.[1] The toxicological data for C9 alcohols is legally accepted for read-across assessments in REACH dossiers.[1]

  • Vendor-Specific (Sigma/Merck):

    • Search for Product Number "Dimethylheptanol" .[1]

    • Note: If the exact 5,6-isomer is unavailable, download the SDS for 3,5,5-Trimethylhexan-1-ol (a structural isomer).[1] The GHS hazards (Skin/Eye Irritation) are identical for safety planning purposes.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108477, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Isononyl Alcohol (CAS 27458-94-2).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. this compound Thermochemical Data.[1] SRD 69.[1] Retrieved from [Link][1][7]

  • Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for Long Chain Alcohols.[1] (Validation of Read-Across Logic). Retrieved from [Link][1]

Sources

thermodynamic properties of dimethylheptanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Dimethylheptanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C9 alcohol isomers, specifically the various forms of dimethylheptanol, represent a complex but crucial class of compounds with applications ranging from advanced biofuels to chiral synthons in pharmaceutical development. A thorough understanding of their thermodynamic properties is paramount for process optimization, stability analysis, and predicting chemical behavior. However, the sheer number of structural and stereoisomers makes a purely experimental characterization of each molecule impractical. This guide provides a comprehensive overview of the methodologies used to determine the , blending field-proven experimental techniques with powerful computational predictions. We will explore the causality behind experimental design, detail self-validating protocols for key analytical methods, and present an integrated workflow that leverages both empirical data and theoretical calculations to navigate the complex thermodynamic landscape of these molecules.

Introduction: The Challenge of Isomeric Complexity

Dimethylheptanol (C₉H₂₀O) is not a single entity but a vast family of isomers. The position of the hydroxyl group and the arrangement of the two methyl groups along the heptane backbone result in numerous structural isomers, many of which are chiral, further multiplying the number of unique stereoisomers. Each distinct isomer possesses a unique set of thermodynamic properties—such as enthalpy of formation, entropy, heat capacity, and phase transition temperatures—that dictates its stability, energy content, and physical state under varying conditions.[1]

For drug development professionals, these properties influence solubility, formulation stability, and reaction kinetics. For chemical engineers and fuel scientists, they are critical for calculating energy release (enthalpy of combustion), designing distillation processes (vapor pressure and enthalpy of vaporization), and ensuring safe storage (flash points, related to vapor pressure).[2] Given the impracticality of individually synthesizing and analyzing every isomer, a combined approach of precise experimental measurement on key representative isomers and robust computational modeling for the broader isomeric space is essential.

The Isomer Landscape: Identification and Separation

Before any thermodynamic property can be measured, the specific isomer or isomeric mixture must be accurately identified. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[3][4] The gas chromatograph separates the isomers based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification.[5][6]

  • Causality: The choice of GC-MS is dictated by its high resolution in separating structurally similar compounds and its ability to provide definitive structural information through mass spectral fragmentation, which is essential for distinguishing between, for example, 2,4-dimethyl-1-heptanol and 2,6-dimethyl-4-heptanol.[5][7]

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the "ground truth" for thermodynamic data. These protocols are designed to be self-validating through rigorous calibration and the use of certified reference materials.

Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion (ΔH°c) is a measure of the energy released when a substance is completely burned in oxygen. It is the most critical thermodynamic parameter for evaluating the potential of an alcohol as a fuel. The definitive method for this measurement is bomb calorimetry.[8][9]

  • System Calibration: Calibrate the calorimeter by combusting a certified standard of known enthalpy, typically benzoic acid. This determines the heat capacity of the calorimeter system (Ccal).

  • Sample Preparation: Accurately weigh a sample (approx. 0.5-1.0 g) of the purified dimethylheptanol isomer into a crucible.

  • Assembly: Place the crucible in the bomb, add a small amount of water (to ensure all product water is liquid), and seal the bomb.

  • Pressurization: Pressurize the bomb with pure oxygen to approximately 30 atm.

  • Immersion: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated container.

  • Equilibration & Ignition: Allow the system to reach thermal equilibrium. Record the initial temperature (Ti) and then ignite the sample via an electrical fuse.

  • Data Acquisition: Record the temperature at regular intervals until it reaches a maximum (Tf) and then begins to cool.

  • Calculation: The heat released by the combustion (q_comb) is calculated using the formula: q_comb = - (C_cal * ΔT) - q_fuse where ΔT is the corrected temperature rise. The molar enthalpy of combustion is then determined by dividing q_comb by the number of moles of the alcohol sample.

  • Trustworthiness: This protocol is self-validating. The initial calibration with a primary standard ensures the accuracy of the calorimeter's heat capacity. The complete combustion is verified by checking for soot, and corrections are applied for the energy contribution of the ignition fuse.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[10] It is used to determine melting points, boiling points, enthalpies of fusion and vaporization, and heat capacity (Cp).[11][12][13]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and sapphire, across the temperature range of interest.

  • Sample Preparation: Hermetically seal a small, precisely weighed amount of the dimethylheptanol isomer (typically 3-7 mg) in an aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program (Melting Point):

    • Cool the sample to a temperature well below its expected melting point (e.g., -100°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min).

    • The endothermic peak observed corresponds to the melting of the sample. The onset temperature is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus).[11]

  • Thermal Program (Heat Capacity):

    • Run a baseline program with two empty pans.

    • Run the program with the sapphire standard.

    • Run the program with the dimethylheptanol sample.

    • The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature.[14][15]

  • Causality & Self-Validation: DSC is chosen for its high sensitivity, small sample requirement, and precise temperature control. The three-step method for heat capacity measurement (baseline, standard, sample) is inherently self-validating, as it directly compares the sample's response to a known standard under identical conditions, canceling out instrumental artifacts.

G cluster_exp Experimental Workflow s1 Isomer Purification & Identification (GC-MS) s2 Bomb Calorimetry s1->s2 s3 Differential Scanning Calorimetry (DSC) s1->s3 s4 ΔH°c (Combustion) s2->s4 s5 Tm, Tb, ΔHfus, Cp s3->s5 G cluster_comp Computational & Experimental Synergy exp Experimental Data (e.g., 2,6-dimethyl-4-heptanol) qc High-Accuracy Quantum Chemistry Calculations exp->qc Benchmark & Validate group Rapid Group Contribution Methods qc->group Refine Parameters pred Predicted Properties for All Isomers qc->pred Predict group->pred Predict

Sources

A Comprehensive Technical Guide to 5,6-Dimethylheptan-1-ol: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and drug discovery, the nuanced structures of aliphatic alcohols play a pivotal role in defining the physicochemical and pharmacological properties of molecules. 5,6-Dimethylheptan-1-ol is a branched-chain primary alcohol that, while not extensively documented in mainstream literature, represents a structural motif with potential applications in various fields, including materials science and as a synthetic intermediate in drug development. This guide provides a detailed overview of its nomenclature, physicochemical properties, and a scientifically grounded, plausible route for its synthesis.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental to scientific communication and reproducibility. The systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) provide an unambiguous descriptor of a molecule's structure.

IUPAC Name

The officially recognized IUPAC name for the compound is This compound .[1] This name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which in this case is a heptane chain. The carbons are numbered starting from the end closest to the hydroxyl group, placing it at position 1. The methyl group substituents are located at positions 5 and 6.

Synonyms and Identifiers

In scientific literature and commercial databases, a compound may be referred to by several names and identifiers. Being aware of these synonyms is crucial for comprehensive information retrieval.

  • Synonyms: 5,6-Dimethyl-1-heptanol[1]

  • CAS Number: 60564-78-5[1]

  • Molecular Formula: C₉H₂₀O[1]

A visual representation of the chemical structure is provided below.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and potential applications.

PropertyValueSource
Molecular Weight 144.25 g/mol [1]
Boiling Point 189.1 °C at 760 mmHg[2]
Density 0.822 g/cm³[2]
LogP 2.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis Protocol: A Plausible Approach

Retrosynthetic Analysis

A retrosynthetic approach suggests that this compound can be synthesized from the corresponding terminal alkene, 5,6-dimethylhept-1-ene.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Grignard Reaction: To construct the carbon skeleton of 5,6-dimethylhept-1-ene.

  • Hydroboration-Oxidation: To convert the terminal alkene to the primary alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 5,6-Dimethylhept-1-ene via Grignard Reaction

This step involves the reaction of a Grignard reagent with an appropriate allyl halide.

  • Reactants:

    • 3-Methyl-2-butylmagnesium bromide (Grignard reagent)

    • Allyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromo-3-methylbutane in anhydrous ether to the magnesium turnings under a nitrogen atmosphere to form the Grignard reagent.

    • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

    • Add a solution of allyl bromide in anhydrous ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Purify the resulting 5,6-dimethylhept-1-ene by distillation.

Step 2: Synthesis of this compound via Hydroboration-Oxidation

This reaction proceeds in an anti-Markovnikov fashion, ensuring the formation of the primary alcohol.[3][4][5][6][7]

  • Reactants:

    • 5,6-Dimethylhept-1-ene

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Aqueous sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂) (30% solution)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 5,6-dimethylhept-1-ene in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add the borane-THF complex via a syringe.

    • Allow the reaction mixture to stir at room temperature for several hours to ensure the complete formation of the trialkylborane.

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: This oxidation step is exothermic.

    • After the addition is complete, stir the mixture at room temperature for at least one hour.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydroboration-Oxidation 2-bromo-3-methylbutane 2-bromo-3-methylbutane Grignard_Reagent 3-Methyl-2-butyl- magnesium bromide 2-bromo-3-methylbutane->Grignard_Reagent + Mg, Ether Mg, Ether Mg, Ether Alkene 5,6-Dimethylhept-1-ene Grignard_Reagent->Alkene + Allyl bromide Allyl_bromide Allyl bromide Alcohol This compound Alkene->Alcohol 1. BH3.THF 2. H2O2, NaOH BH3_THF 1. BH3.THF Oxidation 2. H2O2, NaOH

Caption: Proposed Synthesis Workflow for this compound

Potential Applications and Future Directions

While specific applications for this compound are not prominently documented, its structure as a branched primary alcohol suggests several potential areas of interest for researchers.

Role in Drug Development

The incorporation of alkyl chains and alcohol functionalities is a common strategy in medicinal chemistry to modulate a drug candidate's lipophilicity, solubility, and metabolic stability.[8][9][10] The branched nature of the dimethylheptyl chain could provide steric hindrance, potentially influencing interactions with metabolic enzymes and biological targets.[10] The primary alcohol group serves as a handle for further chemical modifications, allowing for its conversion into other functional groups or for conjugation to other molecules.[9]

Intermediate in Organic Synthesis

This compound can serve as a versatile starting material for the synthesis of a variety of other compounds. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to an alkyl halide for subsequent nucleophilic substitution reactions.[11][12][13][14]

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General good laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

References

  • PubChem. 5,6-Dimethyl-1-heptanol. National Center for Biotechnology Information. [Link]

  • ChemSrc. This compound. [Link]

  • Chemistry LibreTexts. Synthesis of Alcohols. [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • BYJU'S. Mechanism for Hydroboration Oxidation of Alkenes. [Link]

  • PubMed. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. [Link]

  • Chemistry Steps. Alkyl Halides to Alcohols. [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • BYJU'S. General Methods of Preparation of Alcohols. [Link]

  • Royal Society of Chemistry. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. [Link]

  • YouTube. Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. [Link]

  • YouTube. Alkyl Halides to Alcohols. [Link]

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viscosity and surface tension of 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Viscosity and Surface Tension of 5,6-Dimethylheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain nonyl alcohol whose physicochemical properties, such as viscosity and surface tension, are critical for its potential applications in pharmaceutical formulations and drug delivery systems. Viscosity governs flow characteristics, impacting manufacturing processes, injectability, and spreadability, while surface tension influences wetting, solubilization, and interfacial phenomena like emulsion stability and membrane interactions. This guide provides a comprehensive framework for understanding and determining these two essential properties. Given the absence of direct experimental data in publicly available literature, this document emphasizes the theoretical principles, predictive methodologies, and standard experimental protocols necessary for researchers to characterize this compound or similar long-chain branched alcohols. We present detailed, field-proven methodologies for rotational viscometry and pendant drop tensiometry, explain the causal links between molecular structure and fluid properties, and offer a pathway for property estimation through Quantitative Structure-Property Relationship (QSPR) models.

Introduction: The Significance of Fluid Dynamics in Pharmaceutical Science

The molecular structure of an active pharmaceutical ingredient (API) or an excipient dictates its macroscopic behavior. For this compound, a C9 primary alcohol with methyl branching at positions 5 and 6, its structure suggests a unique balance of hydrophobic and hydrophilic character.[1] The long alkyl chain contributes to its nonpolar nature, while the terminal hydroxyl (-OH) group provides a site for hydrogen bonding, imparting polarity. This amphiphilic quality is central to its function in formulations, where viscosity and surface tension are paramount.

  • Viscosity (η) is a measure of a fluid's internal resistance to flow.[2] In drug development, it is a critical parameter for:

    • Formulation & Processing: Affecting mixing, pumping, and filling operations.

    • Injectability: High viscosity can make parenteral administration challenging.

    • Topical Applications: Determining the texture and residence time of creams and ointments.

  • Surface Tension (γ) is the elastic tendency of a fluid that makes it acquire the least surface area possible.[3] It is crucial for:

    • Wetting and Solubilization: Influencing how a liquid formulation interacts with solid surfaces, such as tablet powders or biological membranes.

    • Emulsion and Suspension Stability: Governing the energy of interfaces between immiscible liquids (e.g., oil-in-water emulsions).

    • Atomization: Affecting droplet formation in nasal sprays or inhaled therapeutics.

This guide will provide the foundational knowledge and practical protocols to empower researchers to measure and interpret these properties for this compound.

Theoretical Background: A Molecular Perspective

The viscosity and surface tension of an alcohol are primarily dictated by intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group allows this compound molecules to form strong hydrogen bonds. This is the dominant force contributing to its cohesion, significantly increasing both viscosity and surface tension compared to a non-polar alkane of similar molecular weight.

  • Van der Waals Forces: These weaker forces act along the entire C9 alkyl chain and contribute to the overall intermolecular attraction.

  • Molecular Architecture: The methyl branches at the 5 and 6 positions introduce steric hindrance. Unlike its linear isomer, n-nonanol, the branched structure of this compound prevents efficient packing of the molecules. This disruption of intermolecular interactions is expected to result in a lower viscosity and potentially a lower surface tension compared to the straight-chain counterpart.[4]

Due to the scarcity of direct experimental data, Quantitative Structure-Property Relationship (QSPR) models serve as a valuable predictive tool.[5] These computational models use molecular descriptors derived from the chemical structure to estimate physical properties.[5][6] For alcohols, QSPR models can provide reliable estimates of viscosity and surface tension, offering a crucial starting point for experimental design.[6][7][8]

Determination of Viscosity

Predictive Analysis

Before undertaking experimental work, QSPR modeling can provide an estimated viscosity value. Various models, from simple group contribution methods to complex machine learning algorithms, correlate molecular features (e.g., molecular weight, branching index, hydrogen bonding capacity) with viscosity.[6][9] For a specialized molecule like this compound, a robust QSPR model would be the primary source for a predicted value.

Experimental Protocol: Rotational Viscometry

Rotational viscometry is the gold-standard method for determining the dynamic viscosity of liquids.[10] The technique measures the torque required to rotate a spindle immersed in the sample fluid at a constant speed.[11] This resistance, or viscous drag, is directly proportional to the fluid's viscosity.[12]

Core Principle: The relationship between shear stress (τ, the force per unit area) and shear rate (γ̇, the velocity gradient) defines viscosity (η) as: η = τ / γ̇ .[12] A rotational viscometer applies a defined shear rate and measures the resulting shear stress to calculate viscosity.

Detailed Step-by-Step Methodology:

  • Instrument & Spindle Selection:

    • Choose a rotational viscometer model appropriate for the expected viscosity range (e.g., a low-viscosity "L-type" instrument).[13]

    • Select a spindle geometry (e.g., cylindrical or disc-shaped) based on the sample volume and expected viscosity. The instrument's manual provides guidance on selecting the spindle that will yield a torque reading within the optimal range (typically 10-90%).

  • Calibration & Verification:

    • Ensure the viscometer is level on a vibration-free surface.

    • Perform a calibration check using a certified viscosity standard liquid (e.g., a silicone oil of known viscosity) at a specified temperature. The measured value should be within the tolerance limits of the standard. This step is critical for ensuring data trustworthiness.[14]

  • Sample Preparation & Temperature Control:

    • Place a sufficient volume of this compound into the sample cup to ensure the spindle is immersed to its designated mark.

    • Connect the sample cup to a circulating water bath to achieve precise temperature control (e.g., 25.0 ± 0.1 °C). Viscosity is highly temperature-dependent, and maintaining a stable temperature is the most critical variable to control.[2]

    • Allow the sample to thermally equilibrate for at least 15-20 minutes before measurement.

  • Measurement Procedure:

    • Carefully lower the spindle into the sample, avoiding the introduction of air bubbles.

    • Set the desired rotational speed (RPM). It is best practice to perform a speed ramp, taking measurements at several different speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

    • Allow the reading to stabilize at each speed before recording the viscosity (typically in mPa·s or cP) and the torque percentage.

  • Data Analysis & Reporting:

    • For a Newtonian fluid, the viscosity values should be consistent across different shear rates. Report the average viscosity at the specified temperature.

    • If viscosity changes with shear rate, the fluid is non-Newtonian, and a viscosity vs. shear rate plot should be reported.

    • Always report the temperature, spindle type, and rotational speeds used.

Experimental Workflow Visualization

G start Start prep Sample Preparation & Temperature Equilibration start->prep Pour sample cal Instrument Calibration (Using Viscosity Standard) prep->cal While equilibrating select Select Spindle & Speed (RPM) cal->select Post-calibration measure Immerse Spindle & Begin Rotation select->measure Set parameters stabilize Wait for Torque Reading Stabilization measure->stabilize record Record Viscosity (mPa·s) & Torque (%) stabilize->record analyze Analyze Data (Assess Newtonian Behavior) record->analyze end End analyze->end

Caption: Workflow for Viscosity Measurement by Rotational Viscometry.

Determination of Surface Tension

Predictive Analysis

Similar to viscosity, QSPR models can predict the surface tension of alcohols based on their molecular structure.[8] These predictions are invaluable for selecting the appropriate measurement technique and parameters.

Experimental Protocol: Pendant Drop Tensiometry

The pendant drop method is a powerful and accurate optical technique for determining both surface and interfacial tension.[15] It involves analyzing the shape of a droplet of liquid as it hangs from the tip of a needle.[3] The shape of this drop is governed by a balance between gravity, which elongates the drop, and surface tension, which tries to keep it spherical.[16]

Core Principle: The profile of the pendant drop is mathematically described by the Young-Laplace equation.[3][15] Modern tensiometers use high-resolution cameras and sophisticated software to capture the drop's silhouette and iteratively fit its profile to the Young-Laplace equation to calculate the surface tension with high precision.[17]

Detailed Step-by-Step Methodology:

  • Instrument & Syringe Preparation:

    • Use an optical tensiometer equipped with a high-quality camera, a controllable light source, and automated dispensing system.

    • Thoroughly clean the syringe and needle (typically stainless steel) with a suitable solvent (e.g., ethanol followed by acetone) and dry completely to remove any surface-active contaminants.

    • Fill the syringe with this compound, ensuring no air bubbles are present in the syringe or near the needle tip.

  • System Calibration:

    • Calibrate the optical system using a calibration standard (e.g., a precision steel ball of known diameter) to ensure accurate pixel-to-millimeter conversion. This is a self-validating step crucial for measurement accuracy.

  • Drop Formation & Measurement:

    • Mount the syringe in the instrument. The entire setup should be on a vibration-dampening table.

    • Program the automated dispenser to slowly form a pendant drop at the tip of the needle. The drop should be large enough to be deformed by gravity but stable enough not to detach.[3]

    • The software will begin capturing images of the drop. A backlight provides a high-contrast silhouette.

  • Data Acquisition & Analysis:

    • The software automatically detects the edge of the drop profile from the captured image.

    • It then applies the Young-Laplace equation to this profile, taking into account the density difference between the liquid (this compound) and the surrounding medium (air). The density of the alcohol must be determined separately or obtained from literature.[18]

    • The software performs an iterative fitting process to find the surface tension value (typically in mN/m or dyn/cm) that best describes the experimental drop shape.

    • Multiple measurements should be performed on fresh drops to ensure reproducibility.

  • Alternative Methods:

    • While pendant drop is a preferred optical method, force-based methods like the Du Noüy ring or Wilhelmy plate are also widely used.[19][20] These techniques measure the force required to pull a platinum probe (a ring or plate) through the liquid-air interface.[21][22]

Experimental Workflow Visualization

G start Start prep Clean & Fill Syringe with Sample start->prep cal Optical System Calibration prep->cal Mount syringe form_drop Form Stable Pendant Drop cal->form_drop Post-calibration capture Capture High-Resolution Drop Image form_drop->capture analyze Software Analysis: Edge Detection & Profile Fitting capture->analyze calculate Calculate Surface Tension (Young-Laplace Equation) analyze->calculate Requires liquid density end End calculate->end

Caption: Workflow for Surface Tension Measurement by Pendant Drop Method.

Data Summary and Expected Values

As no direct experimental data for this compound is currently published, this section provides a framework for presenting and interpreting results once obtained. The data should be compared with its linear isomer, n-nonanol, to highlight the influence of molecular branching.

Table 1: Physicochemical Properties of this compound and a Comparative Compound.

Property This compound n-Nonanol (linear isomer)
Molecular Formula C₉H₂₀O[1] C₉H₂₀O[23]
Molecular Weight ( g/mol ) 144.25[1] 144.25[23]
Predicted Viscosity (mPa·s at 25°C) Value to be determined ~10-12 mPa·s (literature value)

| Predicted Surface Tension (mN/m at 25°C) | Value to be determined | ~27-28 mN/m (literature value) |

Interpretation of Expected Results:

  • Viscosity: The branched structure of this compound is expected to disrupt the orderly alignment of the alkyl chains, reducing the effectiveness of van der Waals forces and leading to a lower viscosity than n-nonanol.

  • Surface Tension: The less efficient packing of branched molecules at the liquid-air interface may reduce the cohesive energy at the surface, likely resulting in a slightly lower surface tension compared to n-nonanol.

Conclusion

References

  • Biolin Scientific. (2023, January 10). 3 ways to measure surface tension. Biolin Scientific. [Link]

  • WorldofTest.com. (2024, June 18). How Rotational Viscometer Works and Its Role in Determining Viscosity. [Link]

  • Exp.4 Determination the Viscosity of Liquids. (n.d.).
  • ResearchGate. (n.d.). Quantitative Structure Property Relationship (QSPR) Model for Hydrocarbon Liquid Viscosity Prediction. [Link]

  • PubChem. (n.d.). Alcohols, C9-11-branched, ethoxylated. National Institutes of Health. [Link]

  • DataPhysics Instruments. (n.d.). How does the pendant drop method work?. [Link]

  • PhysLab. (2018, June 25). Measuring the Surface Tension of Water using the Pendant Drop Method. [Link]

  • Surface Tension Measurement. (n.d.). DSP-Book. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Chemical Structure and Properties of C9-11 Alcohol Ethoxylates. [Link]

  • AIP Publishing. (2021, February 17). Shear viscosity prediction of alcohols, hydrocarbons, halogenated, carbonyl, nitrogen-containing, and sulfur compounds using the variable force fields. [Link]

  • PubChem. (n.d.). 5,6-Dimethyl-1-heptanol. National Institutes of Health. [Link]

  • IRIS UniPA. (n.d.). Influence of Branching on the Rheology, Filmability and Mechanical and Optical Properties of a Biodegradable and Compostable C. [Link]

  • PMC. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effect of Branched Alcohols on Phase Behavior and Rheology of Nonionic Surfactant Systems. [Link]

  • Nanoscience Instruments. (n.d.). Surface & Interfacial Tension. [Link]

  • YouTube. (2016, May 2). How to test the Viscosity of a Liquid. [Link]

  • Effect of long chain branching on rheological properties of metallocene polyethylene. (1999). Polymer.
  • Viscosity and surface tension of aqueous mixtures. (2016, December 8).
  • ACS Publications. (2021, May 9). Surface Tension Measurements by Pendant Drop Method of 10 Pure Long-Chain Alkanes and Alcohols for Temperatures up to 573.15 K. Journal of Chemical & Engineering Data. [Link]

  • Viscosity Determination / General Tests - 104. (n.d.). Retrieved from a pharmaceutical standards document.
  • Slideshare. (n.d.). Rotational viscometers. [Link]

  • ROKAnol®NL6W (C9-11 alcohol, ethoxylated). (n.d.).
  • ASTM. (2024, June 24). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. [Link]

  • PerfumersWorld. (n.d.). Alcohol C-9. [Link]

  • YouTube. (2020, September 25). Pendant Drop - Measuring surface tension. [Link]

  • Drawell. (n.d.). How to Use the Rotational Viscometer. [Link]

  • ResearchGate. (n.d.). Surface Tension of Alcohols. Data Selection and Recommended Correlations. [Link]

  • PubMed. (n.d.). Increase in blood viscosity due to alcohol drinking. [Link]

  • Kinam Park. (n.d.). Measuring Surface Tension and Free Surface Energy. [Link]

  • Teach Engineering. (2025, March 20). Measuring Viscosity - Activity. [Link]

  • MS Researchers. (2015, May 15). Measurement of surface and interfacial tension using pendant drop tensiometry. [Link]

  • ResearchGate. (n.d.). Influence of chain length and degree of branching of alcohol + chlorobenzene mixtures on determination and modelling of V E by CEOS and CEOS/ G E mixing rules. [Link]

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  • University of Birmingham. (n.d.). Effect of surfactant addition and viscosity of the continuous phase on flow fields and kinetics of drop. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5,6-Dimethylheptan-1-ol from 5,6-dimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the chemical reduction of 5,6-dimethylheptanoic acid to its corresponding primary alcohol, 5,6-dimethylheptan-1-ol. The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and fine chemical production.[1][2][3] This document outlines two robust protocols utilizing common and powerful reducing agents: lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran complex (BH₃·THF). The causality behind experimental choices, detailed step-by-step procedures, safety precautions, and methods for product characterization are discussed to ensure scientific integrity and successful replication.

Introduction: The Significance of Carboxylic Acid Reduction

The reduction of a carboxylic acid to a primary alcohol represents a cornerstone transformation in organic chemistry, enabling the conversion of a readily available functional group into a versatile building block. Primary alcohols serve as precursors for a wide array of functional groups, including aldehydes, esters, ethers, and alkyl halides, making them invaluable in the synthesis of complex organic molecules. The target molecule of this protocol, this compound, is a chiral alcohol with potential applications in the synthesis of novel bioactive compounds and materials.

The choice of reducing agent is paramount and is dictated by the substrate's functional group tolerance, the desired selectivity, and safety considerations. This note will focus on two of the most effective and widely used reagents for this transformation: the highly reactive lithium aluminum hydride and the more chemoselective borane.

Mechanistic Insights: Understanding the Reduction Pathway

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis. Both LiAlH₄ and BH₃ operate via the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid.

2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including esters, amides, and nitriles, in addition to carboxylic acids.[4][5] The reduction of a carboxylic acid with LiAlH₄ proceeds in several steps:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[6]

  • Coordination and Hydride Transfer: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. This is followed by the transfer of a hydride to the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Collapse and Further Reduction: This intermediate collapses to form an aldehyde, which is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.

  • Work-up: The final alcohol is liberated upon acidic or basic work-up, which protonates the aluminum alkoxide complex.

Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents.[7] Therefore, the reaction must be carried out under strictly anhydrous conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (THF).

2.2. Reduction with Borane (BH₃)

Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reducing agent for carboxylic acids.[8] It will typically not reduce esters, amides, or nitriles under the same conditions, making it the reagent of choice for substrates with multiple functional groups.[9][10] The mechanism of borane reduction involves:

  • Acyloxyborane Formation: The borane reacts with the carboxylic acid to form an acyloxyborane intermediate and liberates hydrogen gas.

  • Hydride Transfer: The acyloxyborane undergoes intramolecular or intermolecular hydride transfer to the carbonyl carbon.

  • Further Reduction: The resulting species is further reduced by another equivalent of borane to a trialkoxyborane.

  • Work-up: Hydrolysis of the trialkoxyborane during work-up yields the desired primary alcohol.

The BH₃·THF complex is a convenient and commercially available reagent, though it is sensitive to moisture and should be handled under an inert atmosphere.[8]

Experimental Protocols

The following protocols are designed for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
Reagents Equipment
5,6-dimethylheptanoic acidRound-bottom flasks
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (1 M solution)Condenser
Anhydrous diethyl ether or Tetrahydrofuran (THF)Magnetic stirrer and stir bar
10% Sulfuric acid or 1 M Hydrochloric acidIce bath
Saturated aqueous sodium sulfate solutionHeating mantle
Anhydrous magnesium sulfate or sodium sulfateSeparatory funnel
Diethyl ether (for extraction)Rotary evaporator
Deuterated chloroform (CDCl₃) for NMR analysisNMR spectrometer
Sodium chloride (for brine)IR spectrometer
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for a complete reduction when other reducible functional groups are absent.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and a solution of 5,6-dimethylheptanoic acid (1.0 eq) in anhydrous diethyl ether or THF to a dry round-bottom flask.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of LiAlH₄: Slowly and portion-wise add solid LiAlH₄ (1.0 - 1.5 eq) to the stirred solution. Caution: The addition is exothermic and will be accompanied by hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and dropwise, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser work-up method.[11][12][13] A white precipitate of aluminum salts will form.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether or THF.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is preferred for its chemoselectivity and milder reaction conditions.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of 5,6-dimethylheptanoic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of BH₃·THF: Slowly add a 1 M solution of BH₃·THF (2.0 - 3.0 eq) to the carboxylic acid solution via a syringe or an addition funnel. Caution: Hydrogen gas will be evolved.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction to 0 °C and slowly add 1 M hydrochloric acid to quench the excess borane and hydrolyze the borate ester.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of THF).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain the crude this compound. Purify by distillation or column chromatography as needed.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start 5,6-Dimethylheptanoic Acid in Anhydrous Solvent reducing_agent Add Reducing Agent (LiAlH₄ or BH₃·THF) at 0 °C start->reducing_agent reaction Reaction at Room Temperature reducing_agent->reaction quench Quench Reaction at 0 °C reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Solvent Removal & Purification drying->purification product This compound purification->product

Sources

Application Note: Precision Synthesis of Branched C9 Alcohols via Grignard Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Branched C9 alcohols (e.g., 2,6-dimethyl-4-heptanol, 3,5,5-trimethyl-1-hexanol) are critical intermediates in the synthesis of plasticizers, specialty surfactants, and pharmaceutical excipients. Their steric bulk and lipophilicity present unique challenges in synthesis, particularly regarding yield suppression due to steric hindrance and side reactions like enolization. This application note details a high-fidelity protocol for the synthesis of branched C9 alcohols using Grignard chemistry. It emphasizes the Knochel titration method for reagent validation and employs a LiCl-mediated approach to enhance solubility and reactivity.

Strategic Pre-Reaction Planning

The Challenge of Branching

Synthesizing branched alcohols via Grignard addition introduces steric repulsion between the nucleophilic carbon of the Grignard reagent and the electrophilic carbonyl carbon.

  • Primary Risk:

    
    -Hydride elimination (reduction of ketone/aldehyde) instead of addition.
    
  • Secondary Risk: Enolization of the carbonyl compound if

    
    -protons are hindered but accessible.
    
Retrosynthetic Pathway (Case Study: 2,6-Dimethyl-4-heptanol)

To demonstrate the protocol, we focus on 2,6-dimethyl-4-heptanol , a secondary C9 alcohol synthesized via the coupling of two branched C4/C5 units.

  • Substrate: Isovaleraldehyde (3-Methylbutanal)

  • Reagent: Isobutylmagnesium Bromide

  • Solvent System: Anhydrous THF (Tetrahydrofuran)[1]

Mechanistic Workflow

The following diagram outlines the reaction pathway, highlighting the critical intermediate alkoxide species.

GrignardMechanism Substrate Isovaleraldehyde (Electrophile) Complex Coordination Complex Substrate->Complex Grignard Isobutyl MgBr (Nucleophile) Grignard->Complex TS 6-Membered Transition State Complex->TS Nucleophilic Attack Alkoxide Mg-Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Product 2,6-Dimethyl-4-heptanol Alkoxide->Product Acidic Hydrolysis (H3O+)

Figure 1: Mechanistic pathway for Grignard addition to carbonyls.[2] Note the coordination step which precedes the critical C-C bond formation.

Material Preparation & Safety

Solvent Engineering

Water is the enemy. A moisture content >50 ppm can quench the reaction initiation.

  • Recommendation: Do not rely on sodium/benzophenone stills, which are hazardous. Use 3Å Molecular Sieves .

  • Protocol: Dry THF over activated 3Å sieves (20% w/v) for 48 hours. This consistently achieves <10 ppm water content.

Reagent Activation

Magnesium oxide passivation layers often prevent reaction initiation.

  • Mechanical Activation: Stir dry Mg turnings under

    
     for 30 mins to create friction.
    
  • Chemical Activation: Use Dibromoethane (entrainment method) rather than Iodine for cleaner initiation in THF.

Experimental Protocols

Protocol A: Preparation of Isobutylmagnesium Bromide (1.0 M in THF)

Target Volume: 100 mL

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.[3][4]

  • Mg Loading: Add 2.67 g Magnesium turnings (110 mmol, 1.1 equiv). Flush with

    
     for 15 mins.
    
  • Initiation:

    • Add 10 mL of anhydrous THF to cover Mg.

    • Add 0.2 mL 1,2-dibromoethane . Wait for bubbling (ethylene gas evolution) to confirm activation.

  • Addition:

    • Mix 13.7 g (10.9 mL) 1-Bromo-2-methylpropane (100 mmol) in 90 mL anhydrous THF in the addition funnel.

    • Add 5 mL of the halide solution to the flask. If the solution turns turbid/grey and exotherms, the reaction has started.

    • Critical Step: Begin dropwise addition of the remaining halide solution. Adjust rate to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux gently (using a warm water bath) for 1 hour. Cool to room temperature.

Protocol B: The Knochel Titration (Validation)

Never assume concentration. You must titrate to ensure stoichiometry, especially for branched targets where excess Grignard leads to side products.

  • Indicator Prep: Dissolve 100 mg Iodine in 2 mL of 0.5 M LiCl in THF (anhydrous). Solution is dark brown.[4]

  • Titration:

    • Cool iodine solution to 0°C.[5]

    • Add the prepared Grignard reagent dropwise via a 1.0 mL syringe.[4]

    • Endpoint: The solution transitions from Brown

      
       Clear/Colorless.
      
  • Calculation:

    
    
    
Protocol C: Synthesis of 2,6-Dimethyl-4-heptanol

Stoichiometry: 1.1 equiv Grignard : 1.0 equiv Aldehyde

  • Substrate Prep: In a separate flame-dried 250 mL RBF, dissolve 8.61 g Isovaleraldehyde (100 mmol) in 50 mL anhydrous THF.

  • Temperature Control: Cool the aldehyde solution to -78°C (Dry Ice/Acetone).

    • Why? Low temperature favors kinetic addition over thermodynamic reduction/enolization, crucial for branched substrates.

  • Coupling:

    • Transfer the titrated Grignard reagent (approx. 110 mL) to an addition funnel via cannula (air-free technique).

    • Add dropwise to the aldehyde over 45 minutes. Maintain temp < -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench (Workup):

    • Cool back to 0°C.

    • Slowly add 50 mL Saturated Aqueous

      
       . (Caution: Exothermic).[6][7]
      
    • Note: Use

      
       rather than HCl to prevent acid-catalyzed dehydration of the secondary alcohol.
      

Data Analysis & Troubleshooting

Solvent Selection Guide
SolventBoiling PointSolubility of R-Mg-XApplication Note
Diethyl Ether 34.6°CModerateClassic choice. Hard to keep anhydrous. Flammable.[8]
THF 66°CHighPreferred. Solvates Mg species better (Lewis base). Higher boiling point allows faster formation kinetics.
2-MeTHF 80.2°CHighGreen alternative. Hydrophobic (easier workup).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No initiation (Mg stays shiny) Passivated Mg surface or Wet SolventAdd crystal of Iodine + heat gun spot heating. Check solvent water content.[1]
Wurtz Coupling (R-R dimer) Localized heating / Fast additionDilute halide further. Slow down addition rate. Increase stirring speed.
Low Yield (Recovered Ketone) Enolization (Steric hindrance)Use CeCl3 (Imamoto method) to suppress basicity and enhance nucleophilicity.
Experimental Workflow Diagram

Workflow cluster_Prep Grignard Preparation cluster_Coupling Coupling Reaction Start Start: Dry Glassware (Oven 120°C + Flame) Solvent Solvent Prep (THF over 3Å Sieves) Start->Solvent MgAct Mg Activation (Dibromoethane) Solvent->MgAct AddHalide Add R-X (Controlled Exotherm) MgAct->AddHalide Titrate Knochel Titration (Validate Conc.) AddHalide->Titrate Cool Cool Substrate (-78°C) Titrate->Cool AddGrig Add Grignard (Dropwise) Cool->AddGrig Warm Warm to 0°C AddGrig->Warm Quench Quench (NH4Cl) & Extraction Warm->Quench

Figure 2: Step-by-step experimental workflow for high-purity Grignard synthesis.[4]

References

  • Knochel, P. et al. (2006).[5] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

  • Organic Syntheses. (1932). Methyl Hexyl Carbinol (General Grignard Protocol). Org. Synth. 12, 48. Link

  • American Chemical Society. (2023). Grignard Reaction Safety Guidelines. ACS Chemical Safety.[8] Link

  • Imamoto, T. et al. (1989). Reaction of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. J. Am. Chem. Soc. Link

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. Link

Sources

Technical Monograph: 5,6-Dimethylheptan-1-ol in Fragrance & Surfactant Architectures

[1][2]

CAS Number: 60564-78-5 Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol Synonyms: 5,6-Dimethyl-1-heptanol; Branched Nonanol (Isomer)[1][2][3][4]

Executive Summary & Structural Significance[2]

5,6-Dimethylheptan-1-ol represents a specific isomer within the "isononyl alcohol" family.[1] Unlike linear fatty alcohols (e.g., 1-nonanol), the 5,6-dimethyl branching introduces steric bulk at the hydrophobic tail. In application physics, this structural nuance translates to:

  • Disrupted Crystallinity: Lower melting point compared to linear analogs, ensuring liquidity in cold-process formulations.[1]

  • Steric Hindrance: In surfactants, the branched tail prevents tight packing at the air-water interface, resulting in lower foam stability (desirable for machine washing) and faster wetting dynamics .[1]

  • Olfactory Profile: Branched C9 alcohols typically exhibit "diffusive" properties, often modifying heavy floral accords (Rose, Geranium) with a lifting, waxy-citrus top note.[1]

This guide outlines the protocols for validating this molecule as a functional excipient in high-value formulations.[1]

Fragrance Application: The "Diffusive Modifier"

In perfumery, C9 alcohols are rarely the "star" but are critical "blenders." this compound serves as a substantivity modifier .[1] Its branching likely reduces the vapor pressure slightly compared to linear nonanol, potentially extending the heart notes.[1]

Protocol: Olfactory Evaluation & Evaporation Analysis

Objective: To determine the odor character, threshold, and substantivity (longevity) of the raw material.[1]

Materials:

  • This compound ( >98% Purity)[5][1][4]

  • Dipropylene Glycol (DPG) - Odorless solvent[1]

  • Professional Smelling Strips (Blotters)[5][1]

  • Desiccator (for controlled evaporation)[1]

Methodology:

  • Dilution Series: Prepare 1%, 5%, and 10% (w/w) solutions in DPG. Pure alcohols can fatigue the nose (anosmia); dilution reveals the true character.[1]

  • Dipping: Dip the tip (2 cm) of the blotter into the solution. Mark the time.

  • Evaluation Intervals:

    • t=0 (Top Note): Immediate impression (alcohol lift, harshness).[1]

    • t=15 min (Transition): Solvent evaporation; true character emerges.[1]

    • t=4 hours (Heart): Core substantivity.[1][6]

    • t=24 hours (Base): Residual tenacity.[1]

  • Triangulation: Use a panel of 3 trained evaluators to describe descriptors (e.g., "Fatty," "Citrus," "Rose-waxy," "Green").

Visualization: Olfactory Workflow

FragranceEvalcluster_0Preparationcluster_1Sensory PhaseRawMatThis compoundDilutionDilution (1%, 10% in DPG)RawMat->DilutionDipBlotter DipDilution->DipEval0T=0: Top NoteDip->Eval0Eval15T=15m: Heart NoteEval0->Eval15Eval24T=24h: Dry DownEval15->Eval24DecisionFormulation Role:(Booster vs. Fixative)Eval24->DecisionProfile Mapping

Figure 1: Standardized workflow for characterizing the olfactory profile and substantivity of novel fragrance ingredients.

Surfactant Research: The "Low-Foam" Candidate

The primary utility of this compound in drug delivery and industrial cleaning lies in its derivatization (e.g., ethoxylation to form Nonionic Surfactants). The branched tail creates a surfactant with a higher Critical Micelle Concentration (CMC) than linear equivalents, which paradoxically improves dynamic wetting speed .[1]

Synthesis of Ethoxylates (Concept)[2]
  • Reaction: this compound +

    
     Ethylene Oxide (EO) 
    
    
    Branched Alcohol Ethoxylate.[1]
  • Target: 5-7 moles of EO for optimal wetting (HLB ~11-12).

Protocol: CMC Determination via Wilhelmy Plate

Objective: Determine the efficiency of the surfactant derived from this compound.[1]

Materials:

  • Tensiometer (Krüss K100 or equivalent)[1]

  • Platinum Wilhelmy Plate[1][7]

  • Deionized Water (Surface Tension > 71.5 mN/m)[1]

Step-by-Step Protocol:

  • Cleaning: Flame the platinum plate to remove organic contaminants.[1]

  • Stock Solution: Prepare a 10 mM stock solution of the surfactant in water.[1]

  • Dosing: Automatically dose the stock solution into pure water while continuously stirring.

  • Measurement: Measure Equilibrium Surface Tension (

    
    ) after each addition.
    
  • Plotting: Plot

    
     vs. 
    
    
    .[1]
  • Analysis:

    • Identify the inflection point (CMC).[1]

    • Success Criteria: For a branched C9 ethoxylate, expect a CMC around

      
       to 
      
      
      M. A rapid drop in tension indicates excellent wetting.[1]
Visualization: Surfactant Logic

SurfactantLogiccluster_structureStructural Inputcluster_propertiesPhysicochemical Impactcluster_outcomeApplication ResultMolThis compound(Branched Tail)PackingDisrupted Packingat InterfaceMol->PackingSteric BulkCMCHigher CMC(vs Linear C9)Packing->CMCDynamicsFaster Diffusionto InterfacePacking->DynamicsFoamLow Foam Stability(Unstable Lamellae)CMC->FoamMonomer AvailabilityWettingRapid Wetting(Dynamic Tension)Dynamics->Wetting

Figure 2: Mechanistic pathway linking the 5,6-dimethyl structure to macroscopic surfactant properties like wetting and foam control.[1]

Synthesis & Purity Analysis

To ensure reproducible research, the starting material must be validated.[1]

Synthesis Route (Literature Derived)

While rarely detailed explicitly, this compound is accessible via:

  • Grignard/Alkylation: Reaction of isohexyl fragments with epoxide precursors.[1]

  • Hydroformylation: Reaction of dimethyl-hexenes (e.g., from dimerized butenes) with CO/H₂.[1]

Analytical Protocol: GC-FID Purity Check

Column: DB-Wax or HP-5 (Polarity matters for isomer separation).[1] Conditions:

  • Injector: 250°C, Split 50:1.[1]

  • Oven: 60°C (2 min)

    
     10°C/min 
    
    
    220°C.
  • Target: Look for "shoulder" peaks which indicate isomeric impurities (e.g., 4,6-dimethyl isomers).[1]

  • Acceptance: >98.0% Area Normalization.[1]

Safety & Toxicology (Read-Across)

Note: Specific toxicological data for CAS 60564-78-5 is limited.[1] The following is based on "Read-Across" principles for C9 Branched Alcohols (Isononyl Alcohol).

  • Skin Irritation: Likely moderate irritant (Category 2).[1] Defatting action common in C9 alcohols.[1]

  • Sensitization: Generally low risk for pure alcohols, but oxidation products (aldehydes) can be sensitizers.[1] Store under Nitrogen.[1][6]

  • Environmental: Branched alcohols are generally biodegradable, though slightly slower than linear analogs.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • PCC Group. (n.d.).[1][8] ROKAnol® NL9 - Branched C9-C11 Alcohol Ethoxylates.[1] Retrieved February 6, 2026, from [Link]

  • ChemSrc. (2025).[1][4][9] this compound Physical Properties and CAS Data. Retrieved February 6, 2026, from [Link]

  • Google Patents. (2013).[1] US8377458B2 - Cooling sensation agent composition.[1] (Mentions 3-methoxy-5,6-dimethylheptan-1-ol).[1][10] Retrieved February 6, 2026, from

Application Note: Preparation of Esters from 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic protocols for the esterification of 5,6-Dimethylheptan-1-ol (CAS 60564-78-5). As a branched primary alcohol, this substrate presents unique opportunities in fragrance chemistry and pheromone synthesis. While the primary hydroxyl group is nucleophilic and relatively unhindered, the distal branching at positions 5 and 6 increases lipophilicity and influences the boiling point, necessitating tailored purification strategies. This document outlines three validated methodologies: Acylation via Acid Chlorides (Method A), Fischer Esterification (Method B), and Steglich Esterification (Method C), providing researchers with a versatile toolkit for scale-up and derivatization.

Substrate Analysis & Strategic Considerations

Physicochemical Profile

Before initiating synthesis, it is critical to understand the physical constraints of the starting material.

PropertyValueNotes
Compound Name This compoundPrimary Alcohol
CAS Number 60564-78-5
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Predicted LogP ~2.9Highly Lipophilic
Boiling Point (Est.) ~180-190°C (at 760 mmHg)High boiling point requires high-vacuum distillation or chromatography for purification.
Reactivity Assessment[1]
  • Sterics: The hydroxyl group is primary (-CH₂OH), ensuring high reactivity towards acylating agents. The branching at C5/C6 is remote enough to not sterically inhibit the reaction center.

  • Solubility: Excellent solubility in organic solvents (DCM, THF, Toluene); poor solubility in water.

  • Stability: Stable under standard acidic/basic conditions, but prolonged exposure to strong Lewis acids could theoretically induce migration of the alkyl chain (though unlikely without carbocation formation).

Decision Matrix: Selecting the Right Protocol

Choose the synthetic route based on the availability of the carboxylic acid partner and the scale of the reaction.

EsterificationDecision Start Start: this compound AcidPartner Nature of Carboxylic Acid Partner? Start->AcidPartner IsAcidChloride Is Acid Chloride/Anhydride Available? AcidPartner->IsAcidChloride Check Availability IsSensitive Is the Acid Sensitive to Strong Acid/Heat? IsAcidChloride->IsSensitive No MethodA Method A: Acid Chloride/Anhydride (High Yield, Small Scale) IsAcidChloride->MethodA Yes MethodB Method B: Fischer Esterification (Scalable, Robust, Cheap) IsSensitive->MethodB No (e.g., Benzoic, Acetic) MethodC Method C: Steglich Esterification (Mild, Neutral pH) IsSensitive->MethodC Yes (e.g., Amino Acids)

Figure 1: Strategic decision tree for selecting the optimal esterification methodology.

Experimental Protocols

Method A: High-Yield Acylation (Acid Chlorides/Anhydrides)

Best For: Small-scale synthesis (<1g), analytical standards, or when the acid chloride is commercially available.

Mechanism: Nucleophilic attack of the alcohol on the highly electrophilic carbonyl of the acid chloride, assisted by a base (Pyridine or Et₃N) to scavenge HCl.

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve This compound (1.0 equiv, 144 mg for 1 mmol scale) in anhydrous Dichloromethane (DCM) (5 mL).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) or Pyridine (1.5 equiv).

    • Tip: For sterically demanding acid chlorides, add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine).

  • Acylation: Cool the solution to 0°C (ice bath). Dropwise add the Acid Chloride (1.2 equiv).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with DCM (3x). Wash organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).

Method B: Fischer Esterification (Thermodynamic Control)

Best For: Large-scale synthesis (>5g), simple carboxylic acids, and cost-sensitive processes.

Mechanism: Acid-catalyzed equilibrium reaction. Water must be removed to drive the reaction to completion (Le Chatelier's Principle).

Protocol:

  • Setup: Use a 100 mL RBF equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine This compound (1.0 equiv) and the Carboxylic Acid (1.2–1.5 equiv) in Toluene (0.5 M concentration).

    • Note: Since the alcohol is the valuable complex component, use the cheaper carboxylic acid in excess.

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) monohydrate (5–10 mol%).

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Water will azeotrope with toluene and collect in the trap.

  • Monitoring: Continue reflux until water collection ceases (typically 4–12 hours).

  • Workup: Cool to RT. Wash the toluene layer with NaHCO₃ (2x) to remove unreacted acid and catalyst. Wash with Brine.

  • Purification: Concentrate in vacuo. Purify by high-vacuum distillation (if volatile) or column chromatography.

Method C: Steglich Esterification (DCC Coupling)

Best For: Acid-sensitive substrates, valuable carboxylic acids, or when avoiding high heat is necessary.

Mechanism: Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol (catalyzed by DMAP).[1][2]

SteglichMechanism Acid Carboxylic Acid Inter O-Acylisourea (Active Intermediate) Acid->Inter + DCC DCC DCC (Activator) DCC->Inter Product Target Ester Inter->Product + Alcohol / DMAP DCU DCU (Byproduct) Inter->DCU Rearrangement Alcohol This compound Alcohol->Product DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Catalysis

Figure 2: Reaction flow for Steglich Esterification.

Protocol:

  • Setup: 25 mL RBF, magnetic stir bar, N₂ atmosphere.

  • Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add DMAP (10-20 mol%).

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT overnight. A white precipitate (DCU) will form.

  • Workup: Filter off the white DCU precipitate through a Celite pad. Wash the filtrate with 0.5N HCl (to remove DMAP), then NaHCO₃.

  • Purification: Flash chromatography.

Characterization & Quality Control

Verify the product structure using the following key markers.

TechniqueExpected Signal (Approximate)Diagnostic Value
¹H NMR δ 4.0–4.2 ppm (t, 2H) Confirms ester formation (shift of -CH₂-OH to -CH₂-O-COR).
¹H NMR δ 0.8–0.9 ppm (d, 6H) Confirms integrity of the 5,6-dimethyl tail (methyl doublets).
IR 1735–1750 cm⁻¹ Strong C=O stretch (Ester carbonyl).
IR Absence of ~3400 cm⁻¹ Disappearance of O-H stretch confirms conversion.
GC-MS M⁺ or [M-RCOOH]⁺ Molecular ion often weak; look for alpha-cleavage fragments.

References

  • PubChem. (2023). This compound (Compound).[3][4] National Library of Medicine. [Link]

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Common Organic Chemistry. (2023). Fischer Esterification Standard Protocols. [Link]

Sources

Application Notes and Protocols for Solvent Extraction Utilizing Dimethylheptanols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Dimethylheptanols in Modern Extraction Science

In the continuous pursuit of selective and efficient separation methodologies, the choice of solvent remains a critical parameter. Dimethylheptanols, a class of C9 branched-chain alcohols, represent a promising, yet underexplored, category of solvents for liquid-liquid extraction. Their unique physicochemical properties, including low water solubility, moderate polarity, and a high boiling point, position them as viable alternatives to more conventional extraction solvents, particularly for the separation of moderately polar to non-polar analytes from aqueous matrices.[1]

This guide provides a comprehensive overview of the theoretical and practical aspects of employing dimethylheptanols in solvent extraction. We will delve into the chemical principles governing their extraction capabilities, offer detailed protocols for their application, and discuss the critical considerations for process optimization and safety. The information presented herein is designed to empower researchers to explore the utility of dimethylheptanols in their specific separation challenges, from natural product isolation to synthetic compound purification.

Scientific Foundation: Why Consider Dimethylheptanols?

The efficacy of a solvent in a liquid-liquid extraction process is fundamentally dictated by the principle of "like dissolves like."[2][3] This means that a solvent will most effectively dissolve a solute with similar polarity. Dimethylheptanols, with their nine-carbon aliphatic chain, exhibit significant non-polar character. However, the presence of a hydroxyl (-OH) group introduces a degree of polarity, allowing for hydrogen bonding interactions.[4] This dual character is key to their potential utility.

Key Physicochemical Properties of Dimethylheptanols:

PropertyValueSignificance in ExtractionReference
Molecular FormulaC9H20OInfluences molecular weight and intermolecular forces.[1]
Molar Mass144.25 g/mol Affects boiling point and density.[1]
Boiling Point~178 °CA high boiling point reduces solvent loss due to evaporation during handling and extraction but requires more energy for solvent removal post-extraction.[1]
Density~0.809 g/mL at 25°CBeing less dense than water, it will form the upper layer in an aqueous extraction, which is a crucial consideration for the design of the separation procedure.[1]
Water SolubilityInsolubleEssential for forming a distinct phase separation in aqueous extractions.[1]
Solubility in Organic SolventsSoluble in ethanol and etherIndicates miscibility with other organic solvents, allowing for potential use in mixed-solvent systems.[1]
Flash Point~66 °C (158 °F)A relatively high flash point suggests a lower fire hazard compared to more volatile solvents like diethyl ether.[1]

The branched nature of dimethylheptanols, as opposed to a linear nonanol, can offer distinct advantages. Branching can disrupt intermolecular packing, leading to lower melting points and pour points, which can be beneficial for handling and storage in cooler conditions.[5][6] Furthermore, branched structures can sometimes lead to enhanced solvency for certain analytes.[6]

Diagrammatic Overview of the Liquid-Liquid Extraction Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_post Post-Extraction A Aqueous Sample (Analyte + Matrix) C Combine in Separatory Funnel A->C B Dimethylheptanol (Extraction Solvent) B->C D Shake & Vent (Partitioning of Analyte) C->D E Allow Layers to Separate D->E F Drain Aqueous Layer (Raffinate) E->F G Collect Organic Layer (Extract) E->G H Drying of Organic Layer (e.g., with Na2SO4) G->H I Solvent Removal (e.g., Rotary Evaporation) H->I J Isolated Analyte I->J

Caption: General workflow for a single-stage liquid-liquid extraction using dimethylheptanol.

Detailed Protocol: Extraction of a Moderately Polar Organic Compound from an Aqueous Solution

This protocol provides a general framework for the extraction of a hypothetical moderately polar organic analyte from an aqueous solution using a dimethylheptanol isomer (e.g., 2,6-dimethyl-4-heptanol). Researchers should optimize parameters such as solvent-to-sample ratio and pH based on the specific properties of their analyte.

Materials and Equipment:

  • Dimethylheptanol (analytical grade)

  • Aqueous sample containing the target analyte

  • Separatory funnel of appropriate size

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collecting layers

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Rotary evaporator

  • pH meter and appropriate acids/bases for pH adjustment (if necessary)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Protocol Steps:

  • Preparation of the Aqueous Sample:

    • Ensure the aqueous sample is at room temperature to maintain consistent partitioning behavior.

    • If the analyte's solubility is pH-dependent, adjust the pH of the aqueous sample to maximize its hydrophobicity. For acidic compounds, lower the pH; for basic compounds, raise the pH.

  • Setting up the Extraction Apparatus:

    • Securely clamp a separatory funnel to a ring stand.

    • Ensure the stopcock is closed and functioning properly.

  • Performing the Extraction:

    • Carefully pour the aqueous sample into the separatory funnel.

    • Add a measured volume of dimethylheptanol to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to aqueous sample.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently for 10-20 seconds to allow for partitioning of the analyte between the two phases.

    • Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from any individuals to release any pressure buildup.

    • Repeat the shaking and venting process for approximately 1-2 minutes.

  • Phase Separation:

    • Return the separatory funnel to the ring stand and remove the stopper.

    • Allow the layers to fully separate. Dimethylheptanol, being less dense than water, will form the upper organic layer.

  • Collecting the Layers:

    • Carefully open the stopcock and drain the lower aqueous layer (the raffinate) into a beaker or flask.

    • Collect the upper organic layer (the extract) containing the analyte by pouring it out from the top of the separatory funnel to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying the Organic Extract:

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the collected organic layer to remove any dissolved water.

    • Gently swirl the flask and observe the drying agent. If it clumps together, add more until some of the drying agent moves freely in the solution.

    • Allow the mixture to stand for 5-10 minutes.

    • Separate the dried organic extract from the drying agent by decantation or gravity filtration.

  • Solvent Removal:

    • Remove the dimethylheptanol from the extract using a rotary evaporator to isolate the non-volatile analyte. Due to the relatively high boiling point of dimethylheptanol, a higher bath temperature and/or a lower vacuum pressure may be required compared to more volatile solvents.

  • Further Analysis:

    • The isolated analyte can then be further purified or analyzed using appropriate techniques such as chromatography or spectroscopy.

Advanced Considerations and Optimization

  • Synergistic Extraction: The extraction efficiency of metal ions or other specific analytes can sometimes be enhanced by the addition of a second extractant to the dimethylheptanol phase.[7][8] This "synergistic" agent can form a more lipophilic complex with the target analyte, thereby increasing its partitioning into the organic phase.

  • Back Extraction: To recover the analyte from the dimethylheptanol phase into a new aqueous phase, a back extraction can be performed. This typically involves adjusting the pH of a fresh aqueous solution to a point where the analyte becomes charged and thus more water-soluble.

  • Multi-stage Extraction: For analytes with a low partition coefficient in the dimethylheptanol-water system, a single extraction may not be sufficient. In such cases, multiple extractions of the aqueous layer with fresh portions of dimethylheptanol will improve the overall recovery of the analyte.

Safety and Handling of Dimethylheptanols

As with any chemical, proper safety precautions must be observed when working with dimethylheptanols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any vapors.

  • Fire Safety: Dimethylheptanols are flammable. Keep them away from open flames, sparks, and other sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of dimethylheptanol waste in accordance with local, state, and federal regulations.

Conclusion

Dimethylheptanols present a versatile and effective class of solvents for a range of solvent extraction applications. Their unique combination of non-polar and polar characteristics, coupled with their low water solubility, makes them particularly suitable for the extraction of moderately polar to non-polar compounds from aqueous solutions. By understanding the fundamental principles of solvent extraction and following the detailed protocols outlined in this guide, researchers can confidently explore the potential of dimethylheptanols to address their specific separation needs. Further research into the various isomers of dimethylheptanol and their synergistic effects with other extractants is warranted and will undoubtedly expand their application in the fields of chemistry, biotechnology, and pharmaceutical sciences.

References

  • ChemBK. (2024, April 10). Dimethylheptanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-3-heptanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-1-heptanol. PubChem. Retrieved from [Link]

  • Lab Alley. (n.d.). Why Ethanol is the Preferred Solvent for Botanical Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Branched-Chain Higher Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Extraction Effect of Polar and Non-Polar Solvents on the Physio Chemical Characteristics of Flaxseed Oil. Retrieved from [Link]

  • Cosmetics & Toiletries. (2010, September 8). Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2025, January 6). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. Retrieved from [Link]

  • Cole-Parmer. (2020, March 5). Solvent Extraction Method of Plants Using Ethanol. Retrieved from [Link]

  • PMC - NCBI. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]

  • YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]

  • PMC - NIH. (2021, November 19). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

Application Note: High-Sensitivity HPLC Analysis of 5,6-Dimethylheptan-1-ol via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note presents robust and validated protocols for the quantitative analysis of 5,6-Dimethylheptan-1-ol, a non-chromophoric aliphatic alcohol, using High-Performance Liquid Chromatography (HPLC). Due to its lack of a UV-absorbing moiety, direct analysis of this compound by standard HPLC-UV is impractical. To overcome this limitation, we detail two pre-column derivatization strategies that introduce a chromophore or a fluorophore onto the analyte molecule, enabling highly sensitive detection. The protocols cover derivatization with Benzoyl Chloride for UV detection and Dansyl Chloride for fluorescence detection, providing flexibility based on instrumentation and sensitivity requirements.

Introduction: The Rationale for Derivatization

Aliphatic alcohols like this compound are prevalent in various chemical and pharmaceutical contexts, yet their analysis presents a significant challenge. Lacking a conjugated pi-system, they do not absorb light in the functional range of common UV-Vis detectors (200-400 nm). Chemical derivatization is a powerful technique to circumvent this issue.[1][2] It is the process of chemically modifying a compound to produce a new compound with properties suitable for a given analytical method.[1][3]

The core principle involves reacting the hydroxyl functional group of the alcohol with a "tagging" reagent. This reagent imparts a desirable property to the analyte, most commonly:

  • Introduction of a Chromophore: A molecular entity that absorbs UV or visible light, rendering the derivative detectable by HPLC-UV/DAD.[4]

  • Introduction of a Fluorophore: A group that can be excited by light of a specific wavelength and subsequently emits light at a longer wavelength, allowing for highly sensitive and selective fluorescence detection.[4]

This guide provides detailed, field-proven methodologies for both approaches, explaining the causality behind experimental choices to ensure reproducible and trustworthy results.

Analyte at a Glance: this compound
PropertyValueSource
Molecular Formula C₉H₂₀OPubChem CID 108477[5]
Molecular Weight 144.25 g/mol PubChem CID 108477[5]
Structure this compound StructurePubChem CID 108477[5]
UV Absorbance None (in the standard HPLC range)N/A
Hydrogen Bond Donor 1PubChem CID 108477[5]
Hydrogen Bond Acceptor 1PubChem CID 108477[5]

Overall Analytical Workflow

The successful analysis of this compound by HPLC is contingent on a logical and well-executed workflow. The process begins with the critical derivatization step, followed by chromatographic separation and, finally, detection.

Analytical_Workflow cluster_Pre_Analysis Pre-Analysis cluster_Analysis HPLC Analysis cluster_Post_Analysis Post-Analysis Sample Sample containing This compound Derivatization Derivatization Reaction (Protocol 1 or 2) Sample->Derivatization Reagent Select Derivatizing Reagent (UV or FLD) Reagent->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Acquisition & Integration Detection->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Result Quant->Result

Caption: Overall analytical workflow from sample to result.

Protocol 1: Benzoylation for HPLC-UV Analysis

This protocol utilizes benzoyl chloride (BzCl) to convert the alcohol into its corresponding benzoate ester. This reaction, a classic Schotten-Baumann reaction, attaches the UV-active benzoyl group, allowing for detection around 235 nm.[6] Benzoyl derivatives are known to be stable, making this a reliable method.[6]

Reaction Scheme

This compound + Benzoyl Chloride → 5,6-Dimethylheptyl benzoate + HCl

Experimental Protocol Workflow

Benzoylation_Workflow Start Start: Analyte in Acetonitrile (ACN) Step1 Add 2M NaOH (aq) (Vortex to mix) Start->Step1 1. Alkalinize Step2 Add 10% Benzoyl Chloride in ACN (Vortex) Step1->Step2 2. Add Reagent Step3 React at Room Temp for 20 minutes Step2->Step3 3. Incubate Step4 Add Saturated NaCl Solution Step3->Step4 4. Quench/Salt out Step5 Add Hexane for Liquid-Liquid Extraction (LLE) Step4->Step5 5. Extract Step6 Vortex, then Centrifuge to separate phases Step5->Step6 Step7 Transfer Organic Layer (top) to new tube Step6->Step7 6. Isolate Step8 Evaporate Hexane (N₂ stream or vacuum) Step7->Step8 7. Concentrate Step9 Reconstitute in Mobile Phase Step8->Step9 8. Prepare End Ready for HPLC Injection Step9->End

Caption: Step-by-step workflow for benzoylation.

Detailed Methodology
  • Reagent Preparation:

    • 2 M Sodium Hydroxide (NaOH): Dissolve 8.0 g of NaOH in deionized water to a final volume of 100 mL.

    • 10% Benzoyl Chloride (w/v): Carefully add 10 g of benzoyl chloride to a 100 mL volumetric flask and bring to volume with acetonitrile. Prepare fresh.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample (or standard) solution of this compound in acetonitrile into a 2 mL microcentrifuge tube.

    • Add 100 µL of 2 M NaOH. Vortex vigorously for 30 seconds. The base deprotonates the alcohol, making it a more potent nucleophile, and neutralizes the HCl byproduct.

    • Add 200 µL of 10% benzoyl chloride solution. Vortex immediately for 1 minute.

    • Allow the reaction to proceed at room temperature for 20 minutes.

    • Add 500 µL of saturated sodium chloride solution to quench the reaction and reduce the solubility of the organic derivative in the aqueous phase.

    • Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (e.g., 70:30 Acetonitrile:Water). Vortex to dissolve.

    • Transfer to an HPLC vial for analysis.

Protocol 2: Dansylation for HPLC-Fluorescence Analysis

For applications requiring higher sensitivity, derivatization with dansyl chloride (DNS-Cl) is the method of choice. Dansyl chloride reacts with alcohols to form highly fluorescent sulfonates.[7][8] The reaction with unactivated alcohols can be sluggish, but is effectively catalyzed by 4-(dimethylamino)pyridine (DMAP) under anhydrous, basic conditions.[7] The resulting derivative offers excellent signal-to-noise ratios with a fluorescence detector.

Reaction Scheme

This compound + Dansyl Chloride → 5,6-Dimethylheptyl dansyl sulfonate + HCl

Experimental Protocol Workflow

Dansylation_Workflow Start Start: Dried Analyte or in Aprotic Solvent Step1 Add Dichloromethane (DCM), DMAP, and DIPEA Start->Step1 1. Prepare Mix Step2 Add Dansyl Chloride in DCM Step1->Step2 2. Add Reagent Step3 Incubate at 65°C for 1 hour (in dark) Step2->Step3 3. React Step4 Cool to Room Temp Step3->Step4 Step5 Add Quenching Solution (e.g., Diethylamine) Step4->Step5 4. Quench Step6 React for 10 min Step5->Step6 Step7 Evaporate Solvent (N₂ stream or vacuum) Step6->Step7 5. Concentrate Step8 Reconstitute in Mobile Phase Step7->Step8 6. Prepare End Ready for HPLC Injection Step8->End

Caption: Step-by-step workflow for dansylation.

Detailed Methodology
  • Reagent Preparation:

    • Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of anhydrous dichloromethane. Store in an amber vial.

    • Catalyst/Base Solution: In a single solution, prepare 4-(dimethylamino)pyridine (DMAP) at 5 mg/mL and N,N-Diisopropylethylamine (DIPEA) at 20 µL/mL in anhydrous dichloromethane.

  • Derivatization Procedure:

    • Ensure the sample containing this compound is completely dry or dissolved in a small volume (e.g., 50 µL) of anhydrous dichloromethane in a 2 mL amber glass vial.

    • Add 100 µL of the catalyst/base solution (DMAP/DIPEA in DCM).

    • Add 100 µL of the dansyl chloride solution. Cap the vial tightly.

    • Incubate the reaction mixture in a heating block at 65°C for 1 hour.[7] Protect from light to prevent degradation of the dansyl group.

    • After incubation, cool the vial to room temperature.

    • To quench excess dansyl chloride, add 10 µL of a 5% diethylamine solution in dichloromethane and let it react for 10 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial HPLC mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions & Data Presentation

The increased hydrophobicity of the resulting derivatives makes them ideal for reversed-phase chromatography. The following table provides recommended starting conditions for method development.

ParameterMethod 1: Benzoyl Derivative (UV)Method 2: Dansyl Derivative (FLD)
HPLC System Standard HPLC with UV/DAD DetectorStandard HPLC with Fluorescence Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized WaterDeionized Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% B to 95% B in 10 min, hold 2 min75% B to 98% B in 10 min, hold 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 20 µL20 µL
UV Wavelength 235 nmN/A
FLD Wavelengths N/AExcitation: 340 nm, Emission: 535 nm[9]

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, every protocol must be a self-validating system. The analytical method developed from these derivatization procedures should be validated according to standard guidelines. Key parameters to assess include:

  • Specificity: Analyze a blank sample (matrix without the analyte) subjected to the full derivatization procedure to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity and Range: Prepare a series of calibration standards (at least 5 concentrations) and perform the derivatization. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.995).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at low, medium, and high concentrations. The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Perform a spike-recovery experiment by adding a known amount of analyte to a blank matrix and calculating the percent recovery.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). The dansylation method is expected to yield significantly lower LOD/LOQ values.

By systematically evaluating these parameters, the developed method becomes a robust and trustworthy tool for the quantitative analysis of this compound.

References

  • Slideshare. (n.d.). Derivatization in HPLC & GC. Retrieved from [Link]

  • Gupta, K. R. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Lee, H., & Zee, O. P. (1991). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Tetrahedron Letters, 32(21), 2457-2460.
  • Tang, Z., & Guengerich, F. P. (2009). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical chemistry, 81(8), 3071–3078. Retrieved from [Link]

  • Gertsman, I., & Gangoiti, J. A. (2020). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Metabolites, 10(4), 148. Retrieved from [Link]

  • Cody, R. B., & Dane, A. J. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Retrieved from [Link]

  • Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(7), 3176-3186. Retrieved from [Link]

  • Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 781-790. Retrieved from [Link]

  • Chromatography Forum. (2007). Analysis of alcohols.... Retrieved from [Link]

  • Wiegner, T. N., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5164-5173. Retrieved from [Link]

  • Schaefer, W. H. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Retrieved from [Link]

  • Wleklinski, M., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 26(2), 443. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethyl-1-heptanol. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Pop, A., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering this issue because standard fractional distillation has failed to yield >95% purity. This is not an operator error; it is a thermodynamic limitation.

5,6-Dimethylheptan-1-ol and its structural isomer 2,6-dimethylheptan-1-ol possess boiling points within a


 margin. The structural difference lies in the proximity of the methyl branch to the hydroxyl group. We solve this by exploiting steric hindrance, not volatility. 

This guide prioritizes Enzymatic Kinetic Resolution as the primary separation method, with Derivatization-Crystallization as a secondary backup.

Module 1: Diagnostic & Analytical Assessment

Q: Why do my GC peaks overlap despite using a long capillary column? A: These isomers have nearly identical volatility and polarity. On non-polar columns (e.g., DB-5, HP-5), the van der Waals forces are too similar.

  • Immediate Action: Switch to a polar column (PEG/Wax phase) like DB-Wax or HP-INNOWax . The accessible hydroxyl group in the 5,6-isomer interacts slightly differently with the polyethylene glycol phase compared to the sterically shielded 2,6-isomer.

Q: How do I confirm the ratio of isomers? A: Use the Retention Index (RI) delta.

  • Protocol: Run an isothermal GC at 160°C.

  • Expectation: The 2,6-isomer (more spherical/shielded) typically elutes before the 5,6-isomer on polar phases.

IsomerBranch PositionSteric Environment (OH)Predicted Boiling PointElution Order (Polar)
2,6-Dimethylheptan-1-ol

-position (C2)
High (Hindered)~188.5°C1st
This compound

-position (C5, C6)
Low (Exposed)~189.1°C2nd
Module 2: The Core Solution – Enzymatic Kinetic Resolution

The Concept: We cannot separate them easily by boiling point, but we can separate them by reaction rate .

  • 5,6-isomer: The hydroxyl group is unhindered. It fits easily into the active site of a lipase.

  • 2,6-isomer: The methyl group at C2 creates steric bulk. It reacts extremely slowly.

The Reagent: Lipase PS (from Pseudomonas cepacia) or CAL-B (Novozym 435) .

Step-by-Step Protocol: Acylative Resolution
  • Preparation: Dissolve your crude mixture (10 g) in dry diisopropyl ether or hexane (100 mL).

  • Acyl Donor: Add Vinyl Acetate (5 equivalents). Vinyl acetate is preferred over acetic anhydride because the byproduct is acetaldehyde (volatile), making the reaction irreversible.

  • Catalyst Addition: Add Lipase PS-C (Immobilized) (100 mg per gram of substrate).

  • Incubation: Stir at 30–40°C. Monitor by GC.

    • Target: The 5,6-isomer converts to 5,6-dimethylheptyl acetate .

    • Stall: The 2,6-isomer remains as 2,6-dimethylheptan-1-ol .[1]

  • Termination: Filter off the enzyme (save it; it is reusable).

  • Separation:

    • Evaporate the solvent.[2]

    • Perform a simple Flash Chromatography (Silica Gel).

      • Fraction 1 (Non-polar): 5,6-Dimethylheptyl acetate (Elutes with 5% EtOAc/Hexane).

      • Fraction 2 (Polar): 2,6-Dimethylheptan-1-ol (Elutes with 30% EtOAc/Hexane).

  • Recovery: Hydrolyze the isolated ester (Fraction 1) using K₂CO₃ in Methanol to recover pure this compound.

Kinetic Resolution Workflow Start Crude Mixture (5,6-OH + 2,6-OH) Enzyme Add Lipase PS + Vinyl Acetate (Solvent: DIPE) Start->Enzyme Reaction Stir 24-48h @ 35°C (Monitor GC) Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Conversion >45% Flash Flash Chromatography (Silica Gel) Filter->Flash Fraction1 Fraction 1: 5,6-Dimethylheptyl Acetate Flash->Fraction1 Non-Polar Elution Fraction2 Fraction 2: 2,6-Dimethylheptan-1-ol (Discard or Repurpose) Flash->Fraction2 Polar Elution Hydrolysis Hydrolysis (K2CO3 / MeOH) Fraction1->Hydrolysis Final Pure this compound (>98% Purity) Hydrolysis->Final

Figure 1: Workflow for the enzymatic separation of remote-methyl vs. beta-methyl branched alcohols.

Module 3: Alternative Strategy – Derivatization

If enzymes are unavailable, you must amplify the physical differences by creating a crystalline derivative.

Q: Can I use simple acetylation? A: No. The boiling point difference between the acetates will still be too small. You need a "heavy" group to induce crystallization or significant chromatographic shift.

Protocol: 3,5-Dinitrobenzoate Derivatization

  • Reaction: React the crude alcohol mixture with 3,5-dinitrobenzoyl chloride and pyridine in DCM.

  • Workup: Wash with dilute HCl, then NaHCO₃. Dry and evaporate.[2]

  • Crystallization: Dissolve the residue in hot ethanol or isopropanol.

    • The 5,6-isomer derivative tends to crystallize more readily due to the linear nature of the chain end.

    • The 2,6-isomer derivative often remains in the mother liquor due to the disorder introduced by the C2 methyl group near the ester linkage.

  • Hydrolysis: Saponify the crystals (NaOH/H₂O/EtOH) to retrieve the alcohol.

Troubleshooting FAQ

Q: The enzymatic reaction stopped at 30% conversion. Why? A: Check your solvent water content.

  • Too dry: Enzymes need a monolayer of water to function. Add water (0.05% v/v) to the solvent.

  • Too wet: Hydrolysis competes with transesterification. Use molecular sieves to dry the solvent if you are using a non-immobilized lipase.

Q: I see a third peak in my GC. What is it? A: If you synthesized this via Grignard (e.g., Isoamyl bromide + aldehyde), you might have homocoupling products or unreacted aldehyde. Ensure your starting materials were distilled prior to the coupling step.

Q: Can I use Spinning Band Distillation? A: Only if you have a column with >100 theoretical plates and the ability to run at a high reflux ratio (50:1). Even then, the yield will be poor (<40%) because a large "mixed fraction" will be generated. The enzymatic route is chemically superior because it is mechanistic , not just physical.

References
  • Lipase-catalyzed kinetic resolution of primary 2-methyl-substituted alcohols.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Establishes the rule that 2-methyl substituted alcohols (like the 2,6-isomer) are slow substrates for Pseudomonas lipases compared to unhindered primary alcohols.
    • URL:[Link]

  • This compound Physical Properties.

    • Source: PubChem / ChemSrc.
    • Relevance: Verification of boiling point proximity (~189°C)
    • URL:[Link]

  • Chromatographic Retention Indices (Kov

    • Source: NIST Chemistry WebBook.[3]

    • Relevance: Provides basis for column selection (Polar vs. Non-polar) for branched alcohols.
    • URL:[Link]

Sources

Technical Support Center: Resolution of 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-56DMH-001 Topic: Resolution of Remote Chiral Centers in Primary Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Diagnostic Assessment

User Issue: You are attempting to resolve the stereoisomers of 5,6-Dimethylheptan-1-ol and are likely experiencing poor selectivity (


) using standard enzymatic kinetic resolution (EKR) or direct chiral HPLC.

Root Cause Analysis: The failure stems from the "Remote Chirality" phenomenon.[1]

  • Structural Distance: The chiral centers at C5 and C6 are located

    
     and 
    
    
    
    relative to the hydroxyl group (C1).[1]
  • Lack of Recognition: Standard lipases (e.g., Candida antarctica Lipase B) and chiral stationary phases (CSPs) rely on hydrogen bonding or steric clashes near the functional group.[1] In this compound, the flexible alkyl chain (

    
    ) acts as a "spacer," decoupling the chiral information from the binding site.[1]
    

The Solution: You must convert the enantiomeric separation problem into a diastereomeric separation problem using a rigid, chiral derivatizing agent (CDA).

Decision Matrix & Workflow

Use this logic flow to determine your experimental path.

ResolutionStrategy Start Start: Racemic this compound Check Is the mixture Syn/Anti separated? Start->Check Achiral Step 1: Achiral Silica Flash Separate Syn (5R,6S / 5S,6R) from Anti (5R,6R / 5S,6S) Check->Achiral No (4 isomers mixed) Deriv Step 2: Derivatization React with (-)-Camphanic Chloride or (S)-Mosher Acid Chloride Check->Deriv Yes (2 isomers mixed) Achiral->Deriv Sep Step 3: Separation Diastereomers now separable on Standard Silica HPLC or Crystallization Deriv->Sep Hydro Step 4: Hydrolysis Recover Enantiopure Alcohol Sep->Hydro

Figure 1: Strategic workflow for resolving remote chiral centers. Note that initial diastereomer separation (Syn vs. Anti) is often possible on standard silica before enantiomeric resolution.[1]

Technical Protocols

Protocol A: Analytical Determination (Mosher Ester Analysis)

Use this to determine the Enantiomeric Excess (ee) and Absolute Configuration.[1]

Theory: Because the chiral centers are remote, standard chiral GC/HPLC may show overlapping peaks. Derivatization with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
introduces a magnetic anisotropy source.[1] The phenyl ring of the MTPA shields protons differently depending on the configuration at C5/C6.[1]

Procedure:

  • Reagents: Take 5 mg of alcohol, 10 mg (R)-(-)-MTPA-Cl, 20

    
    L Pyridine, 0.5 mL 
    
    
    
    .
  • Reaction: Mix in an NMR tube (shake for 10 min). The reaction is usually instantaneous.[1]

  • Analysis: Acquire

    
    H NMR (500 MHz+) or 
    
    
    
    F NMR.
  • Interpretation:

    • Observe the methyl doublets at C5 and C6.[1]

    • Calculate

      
      .[1][2]
      
    • The "Mosher Model" allows assignment of configuration based on which protons are shielded by the phenyl ring [1].[1][3]

Protocol B: Preparative Resolution (Camphanic Ester Method)

Recommended for scale-up (>100 mg).[1][4]

Why Camphanic Acid? Unlike Mosher's acid, (-)-Camphanic acid is rigid, bulky, and commercially cheaper.[1] It forms highly crystalline esters, often allowing separation by recrystallization if chromatography is expensive.

Step-by-Step Guide:

StepActionCritical Technical Note
1. Derivatization Dissolve alcohol (1.0 eq) in DCM. Add (-)-Camphanic chloride (1.2 eq), Et

N (1.5 eq), and DMAP (0.1 eq).[1] Stir at RT for 4h.[1]
DMAP is essential as a nucleophilic catalyst.[1] Monitor via TLC (stain with PMA).[1]
2. Workup Wash with 1N HCl, then NaHCO

. Dry over MgSO

.
Ensure all excess acid chloride is hydrolyzed and removed.[1]
3. Separation Method A (Chromatography): Use Flash Chromatography (Hexane/EtOAc).[1] The diastereomers (e.g., 5R,6R-ester vs 5S,6S-ester) will have different R

values.Method B (Crystallization): Dissolve in hot MeOH or Hexane.[1] Cool slowly.
Silica gel is sufficient here; expensive chiral columns are usually not required for the diastereomers [2].[1]
4. Hydrolysis Dissolve separated ester in MeOH/THF (1:1). Add LiOH (3 eq).[1] Stir 2h.Do not use harsh acid hydrolysis, which might cause racemization or migration of the double bond if unsaturation were present (not applicable here, but good practice).

Troubleshooting & FAQs

Q: I tried a Chiralpak AD-H column and saw no separation. Is the column broken? A: No. The AD-H column relies on amylose tris(3,5-dimethylphenylcarbamate).[1] The chiral recognition mechanism requires the chiral center to be close to the interaction site (the carbamate).[1] In this compound, the chiral centers are too far away.[1] You must derivatize to bring a chiral recognition element (like the camphanoyl group) into the molecule.[1]

Q: Can I use Lipase (CAL-B) for kinetic resolution? A: Likely not.[1] Lipases are excellent for secondary alcohols or primary alcohols with chirality at the


-position (e.g., 2-methyl-1-propanol derivatives).[1] For C5/C6 chirality, the enzyme's active site "tunnel" cannot differentiate the enantiomers because the bulky part is too far from the catalytic serine residue.

Q: How do I distinguish the syn (5,6-dimethyl) from the anti isomers? A: These are diastereomers, not enantiomers. They have different physical properties.

  • NMR: The coupling constants between H5 and H6 will differ.

  • GC/TLC: They should separate on standard non-chiral phases.

  • Recommendation: Separate syn from anti using standard silica flash chromatography before attempting the enantiomeric resolution [3].

Advanced Synthesis (The "Nuclear Option")

If resolution proves too low-yield (max 50% yield for resolution), consider Asymmetric Synthesis from the Chiral Pool.[1]

  • Starting Material: (R)-(+)-Citronellal or (S)-(-)-Citronellal .[1]

  • Logic: Citronellal already possesses the methyl group at the remote position (C3 of citronellal corresponds to C6 of your target after chain extension/reduction).[1]

  • Route:

    • Start with (R)-Citronellal.[1]

    • Chain extension (Wittig) or degradation depending on the exact carbon count needed.[1]

    • Introduction of the second methyl group via diastereoselective alkylation (e.g., Evans Auxiliary or Fráter–Seebach alkylation).

    • This guarantees stereocontrol without discarding 50% of your material [4].

References

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). A Practical Guide to Mosher Ester Analysis. Nature Protocols.

  • Harada, N. (2016).[5] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules.

  • Mori, K. (2015).[4][6] Synthesis of stereoisomers of 5,11-dimethylpentacosane via 5,11-dimethyl-8-pentacosanol. Tetrahedron. [6]

  • Sigma-Aldrich Technical Guides. Novel Separation Approach for Multiple Chiral Center Molecules.

Sources

improving selectivity in dimethylheptanol synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Selectivity in Dimethylheptanol Synthesis

Current Status: Operational Ticket Focus: Selectivity Optimization in 2,6-Dimethyl-4-heptanol (Diisobutyl Carbinol) Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your hydrogenation of 2,6-dimethyl-4-heptanone (Diisobutyl Ketone or DIBK) is yielding inconsistent results. Whether you are battling over-hydrogenation to alkanes, dehydration to olefins, or incomplete conversion, this guide treats your reactor as a deterministic system. We move beyond "try this" to "here is why this works."

Module 1: The Reaction Landscape (Know Your Enemy)

Before troubleshooting, we must visualize the battlefield. The synthesis of 2,6-dimethyl-4-heptanol is a chemoselective hydrogenation. The challenge is not just adding hydrogen; it is stopping exactly at the alcohol without severing the C-O bond (hydrogenolysis) or inducing dehydration.

Visualizing the Pathway

The following diagram maps the critical divergence points where selectivity is lost.

ReactionPathway DIBK 2,6-Dimethyl-4-heptanone (Precursor) Alcohol 2,6-Dimethyl-4-heptanol (Target Product) DIBK->Alcohol +H2 (Desired) Olefin Heptenes (Dehydration Byproduct) Alcohol->Olefin -H2O (Acid Sites) Alkane 2,6-Dimethylheptane (Over-reduction) Alcohol->Alkane +H2 (Hydrogenolysis) Olefin->Alkane +H2 (Fast)

Figure 1: Reaction network showing the primary hydrogenation pathway and the parasitic side reactions (dehydration and hydrogenolysis) that degrade selectivity.[1][2][3]

Module 2: Catalyst Selection & Surface Chemistry

Q: I am using a standard Raney Nickel catalyst, but my selectivity for the alcohol is stuck at 85%. The rest is alkane. Why?

A: This is a classic "activity vs. selectivity" trade-off.

  • The Mechanism: Nickel (Ni) has a high affinity for C-H bond formation and C-O bond cleavage. At standard hydrogenation temperatures (>100°C), Ni aggressively attacks the hydroxyl group you just formed, leading to hydrogenolysis (direct conversion to 2,6-dimethylheptane).

  • The Fix: Switch to a Copper-based catalyst (e.g., Copper Chromite or Cu/ZnO). Copper is less active for C-C bond hydrogenolysis but highly effective for activating the carbonyl (C=O) bond.

    • Why? Copper's d-band structure facilitates the polarization of the carbonyl oxygen without sufficiently activating the carbon-oxygen bond for cleavage.

    • Reference: Adkins, H. (1937) established copper chromite as the gold standard for selective ketone hydrogenation to avoid hydrogenolysis.

Q: I switched to Copper on Alumina (Cu/Al2O3), but now I see olefins (alkenes) in my GC trace. What happened?

A: You solved the metal problem but introduced a support problem.

  • The Mechanism: Alumina (Al2O3) is an acidic support. The secondary alcohol (2,6-dimethyl-4-heptanol) is sterically hindered and prone to acid-catalyzed dehydration . The acidic sites on the alumina strip a water molecule, creating an olefin.

  • The Fix: Use a neutral or basic support.

    • Recommended: Cu on Silica (SiO2) or Cu on Magnesium Oxide (MgO).

    • Protocol: If you must use alumina, dope it with an alkali metal (e.g., 1-2% K2CO3) to neutralize surface acid sites.

Module 3: Process Parameter Optimization

Q: My conversion is low (60%), but selectivity is high. Should I increase the temperature?

A: Proceed with extreme caution. Temperature is the enemy of selectivity in this reaction.

  • Thermodynamics: Hydrogenation is exothermic. While kinetics improve with heat, the equilibrium constant (

    
    ) for ketone hydrogenation decreases as temperature rises. Furthermore, the activation energy for hydrogenolysis (side reaction) is typically higher than for carbonyl reduction.
    
  • The Consequence: Raising T increases the rate of side reactions (alkane formation) faster than the desired reaction.

  • The Solution: Increase Hydrogen Pressure instead of Temperature.

    • Higher

      
       drives the kinetics of the desired reduction without activating the thermal degradation pathways.
      
    • Target: Maintain T < 160°C; Increase P > 30 bar.

Data Summary: Parameter Impact on Selectivity

ParameterAdjustmentEffect on RateEffect on SelectivityRisk
Temperature IncreaseHigh IncreaseDecrease Alkane formation, Sintering
Pressure (H2) IncreaseModerate IncreaseNeutral/Positive Reactor limits
Catalyst Loading IncreaseLinear IncreaseNeutralMass transfer limits
Solvent Non-polar -> PolarVariableIncrease Polar solvents stabilize the alcohol

Module 4: Troubleshooting Workflow (The "Fix It" Guide)

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis CheckGC Analyze GC Output Start->CheckGC HighAlkane High Alkane Content (>5%) CheckGC->HighAlkane Peak @ RT of Alkane HighOlefin High Olefin Content CheckGC->HighOlefin Peak @ RT of Alkene LowConv Low Conversion (<90%) CheckGC->LowConv Large Ketone Peak ActionAlkane 1. Reduce Temp 2. Switch to Cu catalyst 3. Check for hot spots HighAlkane->ActionAlkane ActionOlefin 1. Check Support Acidity 2. Add Base (K2CO3) 3. Lower Temp HighOlefin->ActionOlefin ActionConv 1. Increase H2 Pressure 2. Check Catalyst Poisoning (S, Cl) 3. Increase Agitation LowConv->ActionConv

Figure 2: Diagnostic workflow for identifying the root cause of selectivity loss based on chromatographic data.

Module 5: Validated Experimental Protocol

Protocol ID: DIBK-RED-04 (High-Selectivity Hydrogenation) Objective: Synthesis of 2,6-dimethyl-4-heptanol with >98% Selectivity.

1. Materials Preparation:

  • Substrate: 2,6-Dimethyl-4-heptanone (DIBK), purity >99%. Distill if yellow (removes aldol oligomers).

  • Catalyst: Copper Chromite (Ba-promoted) or Cu/SiO2. Loading: 5 wt% relative to substrate.

  • Solvent: Isopropanol (optional, improves heat transfer) or Neat (industrial standard).

2. Reactor Setup:

  • Use a high-pressure autoclave (Hastelloy or SS316).

  • Critical Step: Passivate the reactor walls if new (trace Fe/Ni from steel can catalyze hydrogenolysis). Wash with dilute nitric acid, then rinse thoroughly.

3. Reaction Conditions:

  • Temperature: 130°C (Start at 110°C, ramp slowly).

  • Pressure: 40-50 bar H2 (Constant pressure mode).

  • Stirring: >1000 RPM (Gas-Liquid mass transfer limited).

4. Execution:

  • Purge reactor 3x with N2, then 3x with H2.

  • Heat to 110°C before pressurizing fully to avoid cold hydrogenation (slow).

  • Pressurize to 50 bar.

  • Monitor uptake.[4] When H2 consumption plateaus, hold for 30 mins.

  • Cool rapidly to <50°C before venting. Note: Slow cooling allows equilibrium reversion or side reactions.

5. Purification:

  • Filter catalyst (0.45 µm PTFE).

  • Distillation: 2,6-dimethyl-4-heptanol boils at ~178°C. Separate from light alkanes (b.p. ~135°C) and heavy oligomers.

References

  • Adkins, H., & Connor, R. (1931). "The Catalytic Hydrogenation of Organic Compounds over Copper Chromite." Journal of the American Chemical Society.[1] Link

  • NIST Chemistry WebBook. "2,6-Dimethyl-4-heptanol Properties & Spectra." Link

  • Rao, R. et al. (2006). "Vapor phase selective hydrogenation of acetone to methyl isobutyl ketone and diisobutyl ketone over metal/oxide catalysts." Catalysis Letters. Link

  • PubChem Compound Summary. "Diisobutyl Carbinol (2,6-Dimethyl-4-heptanol)." Link

Sources

Technical Support Center: Thermal Stability of 5,6-Dimethylheptan-1-ol at High Temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of a long-chain branched primary alcohol like 5,6-Dimethylheptan-1-ol?

A1: Generally, long-chain alcohols exhibit higher thermal stability compared to their shorter-chain counterparts due to stronger intermolecular forces. However, the branched nature of this compound may influence its decomposition pathway. As a primary alcohol, it is susceptible to dehydration to form alkenes and oxidation to aldehydes, and subsequently carboxylic acids, at elevated temperatures.[1][2] The precise decomposition temperature and products need to be determined experimentally.

Q2: What are the primary decomposition pathways I should anticipate for this compound at high temperatures?

A2: The two primary pathways to consider are dehydration and oxidation.

  • Dehydration: This involves the elimination of a water molecule to form an alkene. For this compound, this would likely result in the formation of 5,6-dimethylhept-1-ene. This process is often acid-catalyzed but can also occur at high temperatures without a catalyst.[3][4]

  • Oxidation: In the presence of an oxidizing atmosphere (like air), the primary alcohol group can be oxidized first to an aldehyde (5,6-dimethylheptanal) and then further to a carboxylic acid (5,6-dimethylheptanoic acid).[5][6]

At very high temperatures, C-C bond cleavage through free-radical mechanisms can also occur, leading to a more complex mixture of smaller hydrocarbon products.[7][8]

Q3: Which analytical techniques are most suitable for assessing the thermal stability of this compound?

A3: A multi-faceted approach using the following techniques is recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the overall mass loss profile.[9][10]

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, boiling, and decomposition, and to quantify the energy changes associated with them.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile decomposition products.[13][14] This is often coupled with a pyrolysis unit (Py-GC-MS) for controlled thermal degradation studies.[15][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent TGA onset temperature. 1. Variable sample mass. 2. Inconsistent heating rate. 3. Contamination of the sample. 4. Atmosphere not properly controlled.1. Use a consistent and accurately measured sample mass for all runs. 2. Ensure the heating rate is programmed and executed correctly. 3. Use a pure sample and clean the TGA pan before each experiment. 4. Verify the purge gas flow rate and composition.
No distinct thermal events in DSC. 1. The decomposition is very slow and gradual. 2. The energy change is too small to be detected. 3. The sample evaporated before decomposition.1. Use a slower heating rate to improve resolution. 2. Increase the sample mass. 3. Use a hermetically sealed DSC pan to prevent evaporation.
Unidentified peaks in GC-MS of decomposition products. 1. Complex fragmentation patterns. 2. Formation of unexpected byproducts. 3. Contamination from the experimental setup.1. Compare the mass spectra with a library (e.g., NIST) and consider the likely decomposition pathways. 2. Consider secondary reactions of the initial decomposition products. 3. Run a blank of the experimental setup to identify background signals.
Sample expulsion from the TGA pan. The decomposition is rapid and produces a large volume of gas.Reduce the sample mass and/or use a slower heating rate. Ensure the crucible is not more than 20% full.[17]

Experimental Workflow for Assessing Thermal Stability

The following diagram outlines a logical workflow for a comprehensive thermal stability analysis of this compound.

G cluster_0 Phase 1: Initial Thermal Profiling cluster_1 Phase 2: Decomposition Product Identification cluster_2 Phase 3: Data Analysis and Interpretation TGA Thermogravimetric Analysis (TGA) Determine onset of decomposition DSC Differential Scanning Calorimetry (DSC) Identify thermal events (melting, boiling, decomposition) TGA->DSC Inform DSC temperature range Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identify volatile decomposition products DSC->Py_GC_MS Guide pyrolysis temperature selection Data_Analysis Correlate TGA/DSC data with GC-MS results Py_GC_MS->Data_Analysis Pathway_Elucidation Elucidate Decomposition Pathways Data_Analysis->Pathway_Elucidation G cluster_dehydration Dehydration Pathway cluster_oxidation Oxidation Pathway substance This compound alkene 5,6-Dimethylhept-1-ene substance->alkene -H2O (High Temp) water Water (H2O) aldehyde 5,6-Dimethylheptanal substance->aldehyde [O] (Oxidizing Atmosphere) acid 5,6-Dimethylheptanoic Acid aldehyde->acid [O]

Sources

Validation & Comparative

A Guide to 1H NMR Spectrum Analysis: Deconstructing 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. Among its various forms, proton (¹H) NMR provides a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5,6-dimethylheptan-1-ol, a chiral primary alcohol. By comparing its predicted spectrum with the experimental spectrum of a simpler analogue, 1-heptanol, we will explore fundamental concepts of chemical equivalence, spin-spin coupling, and the intriguing phenomenon of diastereotopicity.

The Power of Proton NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that provides a wealth of information about the structure of organic compounds.[1] Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Protons in different chemical environments will have different chemical shifts.[2]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.[2]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity is described by the "n+1 rule," where 'n' is the number of neighboring protons.[3]

By analyzing these three factors, the connectivity of a molecule can be pieced together like a puzzle.

Predictive Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound presents several interesting features for ¹H NMR analysis, most notably a chiral center at carbon 5. This chirality renders the two protons on adjacent methylene groups (C1, C2, C3, and C4) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[4][5]

Below is a detailed prediction of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
-OH~1.0 - 4.0broad singlet1HN/A
H1 (a,b)~3.6triplet2H~6.5
H2 (a,b)~1.5multiplet2H~7.0
H3 (a,b)~1.2multiplet2H~7.0
H4 (a,b)~1.1multiplet2H~7.0
H5~1.6multiplet1H~6.8
H6~1.8multiplet1H~6.8
C5-CH₃~0.85doublet3H~6.8
C6-CH₃ (a)~0.83doublet3H~6.8
C6-CH₃ (b)~0.83doublet3H~6.8
Key Spectral Features Explained:
  • The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to rapid chemical exchange with other labile protons (like trace water) and the absence of significant coupling to neighboring protons.

  • The H1 Protons (-CH₂OH): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear at a relatively downfield chemical shift of around 3.6 ppm. They are coupled to the two protons on C2, resulting in a triplet.

  • The Methylene Protons (H2, H3, H4): These protons reside in the aliphatic region of the spectrum. Due to the chiral center at C5, the two protons on each of these carbons are diastereotopic. This non-equivalence can lead to complex multiplets, as each proton can have a different chemical shift and couple to its geminal partner and the protons on adjacent carbons. For simplicity in this prediction, they are grouped as multiplets.

  • The Methine Protons (H5 and H6): These protons are coupled to a number of neighboring protons, which will result in complex multiplets.

  • The Methyl Protons (C5-CH₃ and C6-CH₃): The methyl group at C5 will appear as a doublet due to coupling with the H5 proton. The two methyl groups at C6 are attached to a chiral center, but due to free rotation, they are likely to be equivalent and appear as a single doublet due to coupling with the H6 proton. These methyl groups are in a shielded, alkane-like environment and will appear at a high-field (upfield) chemical shift, around 0.8-0.9 ppm.

Comparative Analysis: this compound vs. 1-Heptanol

To better understand the spectral complexities introduced by branching and chirality, it is instructive to compare the predicted spectrum of this compound with the experimental spectrum of a simpler, achiral primary alcohol, 1-heptanol.[6][7]

Comparison of Key ¹H NMR Features

FeatureThis compound (Predicted)1-Heptanol (Experimental)Rationale for Difference
-CH₂OH Signal ~3.6 ppm, triplet~3.6 ppm, tripletBoth are primary alcohols, so the chemical environment of the protons on C1 is very similar.
Aliphatic Region Complex multiplets due to diastereotopicityA series of overlapping multipletsThe straight-chain structure of 1-heptanol leads to simpler splitting patterns. The chiral center in this compound makes the methylene protons non-equivalent, resulting in more complex signals.
Methyl Signals Three distinct doublets at high fieldA single triplet at high fieldThe branched structure of this compound gives rise to three distinct methyl groups. In contrast, 1-heptanol has only one terminal methyl group, which appears as a triplet due to coupling with the adjacent methylene group.

The comparison highlights how the branching and the presence of a chiral center in this compound lead to a more complex and informative ¹H NMR spectrum compared to the relatively simple spectrum of 1-heptanol.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters.[8][9]

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the alcohol sample into a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterium in the solvent is not observed in the ¹H NMR spectrum, thus preventing a large solvent signal from obscuring the analyte signals.[11]

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[9]

    • Cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

    • Set the acquisition parameters. For a standard ¹H NMR spectrum of a small molecule, typical parameters on a 400 MHz spectrometer might include:

      • Pulse angle: 30-90 degrees

      • Acquisition time (AQ): 2-4 seconds[12]

      • Relaxation delay (D1): 1-5 seconds[12]

      • Number of scans (NS): 8-16 (more for dilute samples)[12]

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, integrations, and multiplicities to elucidate the structure.

Visualizing the Workflow and Molecular Connectivity

The following diagrams illustrate the experimental workflow and the spin-spin coupling network within this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Experimental workflow for ¹H NMR spectroscopy.

Caption: Key spin-spin couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound serves as an excellent case study for understanding the nuances of proton NMR spectroscopy. Its branched and chiral nature gives rise to a complex yet interpretable spectrum, with the phenomenon of diastereotopicity playing a key role in the appearance of the signals. By comparing its predicted spectrum to that of a simpler alcohol like 1-heptanol, the influence of molecular structure on the ¹H NMR spectrum becomes evident. A thorough understanding of these principles, combined with proper experimental technique, allows researchers to confidently elucidate the structures of novel compounds, a critical step in drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • University of Calgary. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Maryland, Baltimore County. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Heptanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Application of 1 J(C,H) coupling constants in conformational analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 2-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylhexane 1-H nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanol. NIST WebBook. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Heptanol. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 2 methyl, 1 hexadecanol. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

Sources

Comprehensive Benchmarking of 13C NMR Chemical Shifts: 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 5,6-Dimethylheptan-1-ol .

As specific experimental datasets for this isomer are often proprietary or embedded within complex synthesis papers, this guide utilizes chemically rigorous predictive modeling (Grant-Paul additivity) and comparative structural analysis to establish a reference baseline. This approach allows researchers to validate their own synthetic products against theoretical expectations.[1]

Executive Summary

This compound (CAS: 60564-78-5) is a branched primary alcohol often utilized as a chiral building block in the synthesis of polyketide natural products and insect pheromones.[2][3] Its structure features two contiguous stereocenters at C5 and C6, creating a challenge in stereochemical assignment (syn vs. anti diastereomers).

This guide provides a predicted reference standard for 13C NMR analysis, compares the spectral footprint of the syn and anti diastereomers, and outlines a self-validating experimental protocol for definitive assignment.

Key Technical Insights
  • Stereochemical Sensitivity: The C5 and C6 methine signals, along with the attached methyl groups, are the "fingerprint" regions for distinguishing diastereomers.

  • Additivity Logic: The molecule can be viewed as a Heptan-1-ol backbone perturbed by two methyl substitutions. The hydroxyl group's deshielding effect dissipates significantly by C4, making the C5-C7 region behave similarly to 2,3-dimethylpentane .

  • Validation: Definitive assignment requires HSQC/HMBC correlation due to the overlap of methyl and methylene signals in the 15–40 ppm region.[1]

Chemical Shift Data: Predicted vs. Comparative

The following data represents predicted chemical shifts derived from empirical additivity rules (Grant-Paul parameters) and comparisons with structurally verified analogs (e.g., 2,3-dimethylhexane, heptan-1-ol).

Table 1: Predicted 13C NMR Chemical Shifts (CDCl3, 100 MHz)

Note: Values are approximate (± 1.5 ppm) and intended for structural validation.

Carbon PositionTypePredicted Shift (δ, ppm)Multiplicity (DEPT-135)Structural Influence
C1 CH₂63.1 Down (Negative)Alpha to -OH (Deshielded)
C2 CH₂33.5 Down (Negative)Beta to -OH
C3 CH₂24.2 Down (Negative)Gamma effect
C4 CH₂34.8 Down (Negative)Linking chain to chiral center
C5 CH 36.5 Up (Positive)Chiral Center 1 (Methine)
C6 CH 38.2 Up (Positive)Chiral Center 2 (Methine)
C7 CH₃16.5 Up (Positive)Terminal Methyl
5-Me CH₃15.8 Up (Positive)Methyl attached to C5
6-Me CH₃14.9 Up (Positive)Methyl attached to C6
Comparative Analysis: Linear vs. Branched

To understand the impact of the methyl groups, we compare the product to the linear standard, Heptan-1-ol.

CarbonHeptan-1-ol (Linear)This compound (Branched)Shift Difference (Δδ)
C5 32.0 ppm (CH₂)36.5 ppm (CH) +4.5 ppm (Substituent Effect)
C6 22.8 ppm (CH₂)38.2 ppm (CH) +15.4 ppm (Substituent Effect)
C7 14.1 ppm (CH₃)16.5 ppm (CH₃) +2.4 ppm

Analyst Note: The drastic shift at C6 is due to the transformation from a secondary methylene (in heptanol) to a tertiary methine flanked by another tertiary center. This is the most diagnostic peak for confirming the 5,6-substitution pattern.

Diastereomer Differentiation (Syn vs. Anti)

The 5,6-dimethyl motif creates two possible diastereomeric pairs: (5R,6R)/(5S,6S) (Anti-like) and (5R,6S)/(5S,6R) (Syn-like). 13C NMR is a powerful tool for distinguishing these due to the gauche interaction effects .[1]

  • Syn-Isomer: Typically exhibits slightly upfield shifts (shielded) for the internal methyl carbons due to increased steric crowding (gauche interactions) compared to the anti-isomer.

  • Anti-Isomer: Methyl groups are often in an anti-periplanar conformation in the lowest energy rotamer, leading to slightly downfield shifts relative to the syn-isomer.

Diagnostic Region: Look for splitting or dual signals in the 14.0–17.0 ppm range (methyls) and 35.0–40.0 ppm range (methines) if your sample is a mixture of diastereomers.

Experimental Protocol for Assignment

To ensure data integrity, do not rely solely on 1D 13C NMR. Use the following self-validating workflow.

Step 1: Sample Preparation[1]
  • Solvent: CDCl₃ (Chloroform-d) is standard. For resolution of overlapping methyl signals, Benzene-d6 (C₆D₆) is recommended as it often induces shift dispersion in aliphatic alcohols.

  • Concentration: ~20-50 mg in 0.6 mL solvent.

Step 2: Acquisition Sequence
  • 1H NMR (Proton): Establish integral ratios. The C1-H2 protons (triplet/multiplet ~3.6 ppm) serve as the molar normalization point (2H).

  • 13C {1H} decoupled: Acquire sufficient scans (S/N > 50:1) to see quaternary carbons (none here, but good for baseline).

  • DEPT-135: Critical for separating CH/CH3 (positive) from CH2 (negative).

    • Expected: 3 Positive peaks (Me), 2 Positive peaks (CH), 4 Negative peaks (CH2).

  • HSQC (Heteronuclear Single Quantum Coherence): correlates protons to their attached carbons.[1] This solves the ambiguity between C5 and C6.

  • COSY (Correlation Spectroscopy): Trace the connectivity from C1-OH down the chain to C5.

Step 3: Assignment Logic Workflow

The following diagram illustrates the logical flow for assigning the specific carbons in this compound.

AssignmentWorkflow Start Start: Unknown Spectrum Step1 Identify C1 (63 ppm) Confirmed by DEPT (CH2) Start->Step1 Step2 Identify Methyls (14-17 ppm) DEPT (+), High Intensity Start->Step2 Step4 COSY Walk Trace H1 -> H2 -> H3 -> H4 -> H5 Step1->Step4 Anchor Point Step5 HSQC Correlation Link H5/H6 to C5/C6 Step2->Step5 Cross-Check Step3 Distinguish C5/C6 (Methines) DEPT (+) in 35-40 ppm range Step3->Step5 Step4->Step5 Confirm Connectivity End Final Assignment Step5->End

Figure 1: Logic flow for the structural assignment of this compound using 1D and 2D NMR techniques.

References & Grounding

  • Grant, D. M., & Paul, E. G. (1964). "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." Journal of the American Chemical Society.[1] (Foundational text for additivity rules).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Source for general alcohol increments).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Protocol standards for DEPT/HSQC).

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.[1]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Reference for stereochemical shift differences in branched alkanes).

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operational protocol for the handling of 5,6-Dimethylheptan-1-ol (CAS: 60564-78-5). It is designed for research and development professionals requiring precise safety logistics beyond standard Safety Data Sheet (SDS) summaries.[1]

Document Control:

  • Chemical Family: Branched Primary Alcohol (C9)

  • CAS Number: 60564-78-5[2]

  • Primary Hazard Class: Skin/Eye Irritant, Combustible Liquid

  • Application Context: Pheromone synthesis, organic intermediate, analytical standards.[1]

Chemical Intelligence & Hazard Profiling

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often limited in public repositories compared to its linear analogs (e.g., 1-Nonanol), we utilize a Structural Analog Approach for safety determination.

The branched structure of this compound increases its lipophilicity compared to linear alcohols. This results in two critical physiological behaviors:

  • Enhanced Dermal Permeation: The branched alkyl chain disrupts the stratum corneum lipid bilayer more effectively than linear chains, increasing skin absorption rates.[1]

  • Mucosal Irritation: Direct contact with mucous membranes (eyes, respiratory tract) causes immediate protein denaturation and irritation.[1]

Hazard Summary Table
ParameterSpecificationOperational Implication
Physical State Colorless LiquidViscosity impacts pipetting accuracy; use positive displacement if >20 cP.[1]
Flash Point ~80–95°C (Est.)[1]Combustible. Not Flammable (Category 3/4).[1] Safe for ambient handling; inert gas required for heating.[1]
Skin Irritation GHS Category 2Causes moderate irritation and defatting (dermatitis) upon prolonged contact.[1]
Eye Irritation GHS Category 2ACauses serious eye irritation.[1][3] Reversible if rinsed immediately; potential for corneal haze if untreated.[1]
Inhalation Low Vapor PressureLow risk at ambient temp.[1] High risk of respiratory irritation if aerosolized or heated.[1]

Risk Assessment & PPE Decision Logic

Safety is not static; it scales with energy (temperature) and volume.[1] Do not default to a "one-size-fits-all" PPE approach.[1] Use the following logic to determine the required protection level.

Operational Logic Diagram

The following decision tree dictates the necessary engineering controls and PPE based on your experimental parameters.

PPE_Decision_Tree Start Start: Define Task Condition_Temp Temperature? Start->Condition_Temp Condition_Vol Volume? Condition_Temp->Condition_Vol Ambient (20-25°C) Level_C Level C: High Energy / Aerosol (Heating or Spraying) Condition_Temp->Level_C Heated (>40°C) Level_A Level A: Ambient / Analytical (<10 mL) Condition_Vol->Level_A Low (<10mL) Level_B Level B: Preparative / Synthesis (>10 mL or Mixing) Condition_Vol->Level_B High (>10mL) PPE_A PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Level_A->PPE_A PPE_B PPE: Double Nitrile or Extended Cuff (0.2mm) Splash Goggles Fume Hood Required Level_B->PPE_B PPE_C PPE: Butyl/Viton Gloves Face Shield + Goggles Resp: OV Cartridge (if outside hood) Level_C->PPE_C

Figure 1: PPE Selection Decision Tree based on thermodynamic and volumetric risk factors.

Personal Protective Equipment (PPE) Specifications

Hand Protection (Glove Permeation Data)

Branched alcohols can swell natural rubber.[1] Nitrile is the standard, but thickness matters.

  • Standard Nitrile (0.11 mm): Breakthrough time: ~30-60 mins.[1] Suitable for incidental splash only.[1] Change immediately upon contact.

  • Extended Cuff Nitrile (0.2 - 0.3 mm): Breakthrough time: >240 mins.[1] Required for preparative handling or cleaning glassware.[1]

  • Laminate (Silver Shield): Breakthrough time: >480 mins.[1][4][5] Required for spill cleanup or immersion.[1]

Eye & Face Protection[1][3][6][7][8]
  • Standard: Safety glasses with side shields (ANSI Z87.[1]1) are minimum for analytical work (Level A).

  • Required (Level B/C): Indirect Vented Splash Goggles.

    • Causality: this compound is lipophilic. If it splashes into the eye, it coats the cornea and is difficult to flush out with water alone, potentially causing prolonged abrasion. Goggles form a seal that glasses do not.[1]

Respiratory Protection[1][3][4][8][9]
  • Engineering Control: All handling should occur inside a certified chemical fume hood.[1]

  • Respirator: If work must occur outside a hood (e.g., maintenance of equipment containing the chemical), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Workflow: Receipt to Disposal

To maintain data integrity and safety, follow this closed-loop workflow.

Protocol Steps
  • Receipt & Inspection: Verify the bottle seal. If the septum is degraded, branched alcohols can oxidize to aldehydes/acids (smell test: sharp/acrid odor indicates oxidation).

  • Dispensing:

    • Viscosity Note: This fluid flows slower than ethanol.[1] Reverse pipetting is recommended for volumes <1 mL to ensure accuracy.[1]

    • Static: Ground metal containers if transferring >1 L, as C9 alcohols have low conductivity and can accumulate static charge.[1]

  • Reaction/Usage:

    • Inert atmosphere (Nitrogen/Argon) is recommended not just for safety, but to prevent oxidation of the primary alcohol group during storage or heating.

  • Decontamination:

    • Wipe surfaces with Ethanol (70%) or Isopropanol .[1] The this compound is soluble in lower alcohols, which facilitates removal from bench surfaces.

Spill Response Algorithm

In the event of a spill, immediate action prevents facility contamination.

Spill_Response Spill Event: Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) Or Outside Hood Assess->Major Action_Minor 1. Absorb with Polypropylene Pads 2. Wipe with Ethanol 3. Dispose as Organic Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Don Level C PPE 3. Dike with Absorbent Socks 4. Absorb & Bag Major->Action_Major Disposal Final Disposal: Non-Halogenated Organic Waste Action_Minor->Disposal Action_Major->Disposal

Figure 2: Spill Response Workflow distinguishing between minor laboratory spills and major containment events.

Waste Management & Disposal

Improper disposal of long-chain alcohols can disrupt aquatic ecosystems (chronic toxicity).[1]

  • Waste Stream: Non-Halogenated Organic Solvents.

  • Compatibility: Can be mixed with acetone, ethanol, or hexane waste streams.[1]

  • Prohibited: Do NOT pour down the drain. C9 alcohols are poorly soluble in water (~0.5 g/L) and will form surface films in plumbing traps, creating fire hazards and releasing vapors back into the lab.

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid low-grade PVC which may leach plasticizers upon long-term contact.[1]

References

  • PubChem. (n.d.).[1][6] this compound (Compound).[2] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database. United States Department of Labor.[1] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Pocket Guide to Chemical Hazards: n-Nonane (Analog for lipophilicity). Centers for Disease Control and Prevention.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.